Product packaging for Rodatristat(Cat. No.:CAS No. 1673568-73-4)

Rodatristat

Katalognummer: B608305
CAS-Nummer: 1673568-73-4
Molekulargewicht: 562.0 g/mol
InChI-Schlüssel: ZNSPHKJFQDEABI-NZQKXSOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

RODATRISTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an inhibitor of tryptophan hydroxylase-1;  structure in first source
See also: this compound Ethyl (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27ClF3N5O3 B608305 Rodatristat CAS No. 1673568-73-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPHKJFQDEABI-NZQKXSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1673568-73-4
Record name Rodatristat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RODATRISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rodatristat: A Technical Guide on its Chemical Structure, Properties, and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat is an investigational small molecule that acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the peripheral synthesis of serotonin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It further details the experimental methodologies employed in its preclinical and clinical evaluation, with a focus on its development for pulmonary arterial hypertension (PAH). This document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

This compound, and its prodrug this compound ethyl, have been characterized through various analytical techniques. The fundamental chemical identifiers and physicochemical properties are summarized below.

Chemical Identification
IdentifierValueCitation
IUPAC Name (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS Number 1673568-73-4
Molecular Formula C₂₇H₂₇ClF₃N₅O₃
SMILES C1CN(CCC12C--INVALID-LINK--C(=O)O)C3=CC(=NC(=N3)N)O--INVALID-LINK--C(F)(F)F
InChI InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30,31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1
Physicochemical Properties of this compound
PropertyValueCitation
Molecular Weight 561.98 g/mol
Topological Polar Surface Area 125 Ų
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 6
Physicochemical Properties of this compound Ethyl (Prodrug)
PropertyValueCitation
Molecular Weight 590.04 g/mol
Topological Polar Surface Area 116 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 8

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the rate-limiting step in the synthesis of serotonin in the periphery.[1] TPH1 is distinct from TPH2, which is primarily found in the central nervous system. By inhibiting TPH1, this compound aims to reduce the production of peripheral serotonin without affecting its levels in the brain.[1]

The rationale for developing a TPH1 inhibitor for diseases like pulmonary arterial hypertension (PAH) stems from the observation that serotonin can promote the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of PAH.[1]

Serotonin Synthesis and Inhibition by this compound

G cluster_synthesis Serotonin Synthesis Pathway cluster_effects Pathophysiological Effects in PAH Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan  TPH1 Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic L-amino acid decarboxylase Proliferation of Pulmonary\nArtery Smooth Muscle Cells Proliferation of Pulmonary Artery Smooth Muscle Cells Serotonin->Proliferation of Pulmonary\nArtery Smooth Muscle Cells Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction This compound This compound This compound->Tryptophan Inhibits G Patient Screening Patient Screening Randomization (1:1:1) Randomization (1:1:1) Patient Screening->Randomization (1:1:1) Placebo Placebo Randomization (1:1:1)->Placebo This compound ethyl 300 mg BID This compound ethyl 300 mg BID Randomization (1:1:1)->this compound ethyl 300 mg BID This compound ethyl 600 mg BID This compound ethyl 600 mg BID Randomization (1:1:1)->this compound ethyl 600 mg BID 24-Week Treatment Period 24-Week Treatment Period Placebo->24-Week Treatment Period This compound ethyl 300 mg BID->24-Week Treatment Period This compound ethyl 600 mg BID->24-Week Treatment Period Primary Endpoint Assessment\n(Change in PVR) Primary Endpoint Assessment (Change in PVR) 24-Week Treatment Period->Primary Endpoint Assessment\n(Change in PVR) Open-Label Extension Open-Label Extension Primary Endpoint Assessment\n(Change in PVR)->Open-Label Extension

References

In Vivo Effects of Rodatristat on Serotonin Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Rodatristat ethyl, a prodrug of the potent tryptophan hydroxylase (TPH) inhibitor this compound, is a therapeutic agent designed to reduce peripheral serotonin synthesis. Elevated peripheral serotonin is implicated in the pathophysiology of several conditions, most notably carcinoid syndrome diarrhea. This technical guide provides an in-depth analysis of the in vivo effects of this compound on serotonin levels, synthesizing data from preclinical and clinical studies. It details the mechanism of action, presents quantitative data on serotonin reduction in various biological matrices, outlines experimental protocols, and visualizes key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonin modulation and related therapeutic areas.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery, where it regulates gastrointestinal motility, vasoconstriction, and inflammation.[1] The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH2, primarily found in the CNS, and TPH1, which is responsible for the vast majority of peripheral serotonin production.[2][3] Overproduction of peripheral serotonin is a hallmark of carcinoid syndrome, a debilitating condition caused by neuroendocrine tumors (NETs) that leads to severe diarrhea and other systemic symptoms.[4][5]

This compound ethyl (formerly known as telotristat ethyl, brand name Xermelo®) is a first-in-class TPH inhibitor.[6] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, this compound (telotristat), which potently inhibits TPH1.[1][2] A key feature of this compound is its inability to cross the blood-brain barrier, thereby selectively targeting peripheral serotonin synthesis without affecting central neurotransmission.[1][7] This guide will explore the in vivo pharmacological effects of this compound, with a specific focus on its ability to modulate serotonin levels.

Mechanism of Action

This compound ethyl is orally administered and undergoes rapid hydrolysis by carboxylesterases to form its active metabolite, this compound.[1][8] this compound then acts as a potent inhibitor of TPH1, the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[2][5] By blocking this crucial step, this compound effectively reduces the production of peripheral serotonin.[9] This targeted inhibition alleviates the symptoms associated with serotonin overproduction, such as the severe diarrhea seen in carcinoid syndrome.[4]

The therapeutic strategy often involves the co-administration of this compound ethyl with somatostatin analogs (SSAs).[9] While SSAs work by blocking the release of serotonin from tumor cells, this compound inhibits its synthesis, offering a dual-pathway approach to managing serotonin levels.[4][9]

tryptophan L-Tryptophan tph1 Tryptophan Hydroxylase 1 (TPH1) tryptophan->tph1 htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc serotonin Serotonin (5-HT) prodrug This compound Ethyl (Oral Administration) esterases Carboxylesterases prodrug->esterases drug This compound (Active Metabolite) drug->inhibition tph1->htp Rate-Limiting Step aadc->serotonin inhibition->tph1 Inhibition esterases->drug Hydrolysis

Caption: Mechanism of Action of this compound Ethyl.

Quantitative Effects on Serotonin and Metabolites

The administration of this compound ethyl leads to a significant and dose-dependent reduction in peripheral serotonin and its metabolites. The primary biomarker used to assess systemic serotonin levels is urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.

In vivo studies in animal models have demonstrated the potent effect of this compound in reducing serotonin levels.

Animal ModelDosageDurationEffect on SerotoninCitation
Normal Mice15-300 mg/kg/day4 daysDose-dependent reduction in GI tract serotonin; maximal effects at ≥150 mg/kg.[1][10]
Mice (Intestinal Inflammation)Not Specified4-5 daysSignificant reduction in serum serotonin.[11]
Mice (Hypertension Model)Not Specified2 weeksSignificant reduction in circulating serotonin levels.[12]
Animal Models (PAH)Not Specified28 daysA 40% reduction in serotonin biosynthesis significantly improved vascular remodeling.[13]

Clinical trials in healthy volunteers and patients with carcinoid syndrome have consistently shown a marked decrease in u5-HIAA levels following treatment with this compound ethyl.

Study PopulationDosageDurationEffect on u5-HIAA / SerotoninCitation
Healthy Subjects500 mg tid2 weeks~45% reduction in urinary 5-HIAA; ~25% reduction in whole blood serotonin.[10][11]
Carcinoid Syndrome Patients (TELESTAR Trial)250 mg tid12 weeksMean decrease of 40.1 mg/24h.[14][15]
Carcinoid Syndrome Patients (TELESTAR Trial)500 mg tid12 weeksMean decrease of 57.7 mg/24h.[14][15]
Carcinoid Syndrome Patients (TELECAST Trial)250 mg tid12 weeksMedian reduction of 54.0% vs. placebo.[16]
Carcinoid Syndrome Patients (TELECAST Trial)500 mg tid12 weeksMedian reduction of 89.7% vs. placebo.[16]

Experimental Protocols

The following sections describe generalized methodologies employed in the preclinical and clinical evaluation of this compound's effects on serotonin levels.

A common workflow for assessing the in vivo efficacy of this compound in animal models, such as mice, is outlined below.

acclimatization Acclimatization (e.g., 1 week) grouping Randomization into Control & Treatment Groups acclimatization->grouping dosing Oral Administration (this compound Ethyl or Vehicle) grouping->dosing monitoring Daily Monitoring (Health, Behavior) dosing->monitoring collection Sample Collection (Blood, GI Tissue, etc.) monitoring->collection analysis Serotonin Quantification (e.g., HPLC, ELISA) collection->analysis data Data Analysis (Statistical Comparison) analysis->data cluster_0 Peripheral Compartment cluster_1 Central Nervous System (CNS) GI GI Tract (Absorption) Blood Systemic Circulation (Distribution) GI->Blood Hydrolysis to Active this compound TPH1_target Peripheral Tissues (TPH1 Inhibition) Blood->TPH1_target Elimination Fecal Excretion Blood->Elimination BBB Blood-Brain Barrier Blood->BBB Does Not Cross Brain Brain (TPH2 Unaffected) OralDose Oral Dose (this compound Ethyl) OralDose->GI

References

Rodatristat Ethyl and RVT-1201: A Comprehensive Technical Overview of a Tryptophan Hydroxylase Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rodatristat ethyl, also known by its investigational name RVT-1201, is a small molecule inhibitor of tryptophan hydroxylase 1 (TPH1). Developed as a potential therapeutic for pulmonary arterial hypertension (PAH), it aimed to reduce peripheral serotonin production, a key mediator implicated in the pathophysiology of the disease. Despite promising preclinical data and successful target engagement in early clinical trials, the Phase 2b ELEVATE 2 study was terminated due to a lack of efficacy and unfavorable safety signals. This guide provides a detailed technical overview of this compound ethyl, including its nomenclature, mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its development for PAH.

Nomenclature and Chemical Identity

This compound ethyl and RVT-1201 are synonymous designations for the same investigational drug. "this compound ethyl" is the non-proprietary name for the active pharmaceutical ingredient, while "RVT-1201" was its development code name.

Mechanism of Action: Targeting Peripheral Serotonin Synthesis

This compound ethyl is a prodrug that is converted to its active metabolite, this compound, which acts as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. In the context of PAH, elevated levels of serotonin are believed to contribute to pulmonary vasoconstriction and vascular remodeling. By inhibiting TPH1, this compound ethyl was designed to decrease the production of peripheral serotonin, thereby mitigating its pathological effects on the pulmonary vasculature.

cluster_synthesis Serotonin Synthesis Pathway cluster_action Pathophysiological Effects in PAH Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) AADC Pulmonary Vasoconstriction Pulmonary Vasoconstriction Serotonin (5-HT)->Pulmonary Vasoconstriction Vascular Remodeling Vascular Remodeling Serotonin (5-HT)->Vascular Remodeling TPH1->5-Hydroxytryptophan This compound ethyl (RVT-1201) This compound ethyl (RVT-1201) This compound (active) This compound (active) This compound ethyl (RVT-1201)->this compound (active) Metabolism This compound (active)->TPH1 Inhibition

Figure 1: Mechanism of Action of this compound Ethyl.

Preclinical Studies

Preclinical investigations in established animal models of pulmonary hypertension, such as the monocrotaline and SUGEN-hypoxia rat models, demonstrated the potential of this compound ethyl.

ParameterAnimal ModelTreatmentOutcomeCitation
Serotonin ProductionRat models of PAHThis compound ethylApproximately 50% reduction[1]
Vascular RemodelingRat models of PAHThis compound ethylSignificant reduction in pulmonary artery wall thickness[1]

Experimental Protocols:

Detailed protocols for the monocrotaline and SUGEN-hypoxia models are extensively described in the scientific literature. In brief, the monocrotaline model involves a single subcutaneous injection of monocrotaline to induce pulmonary arterial hypertension. The SUGEN-hypoxia model combines a single subcutaneous injection of the VEGF receptor blocker SU5416 with chronic exposure to hypoxia (e.g., 10% oxygen) to induce a more severe and progressive form of the disease.

Clinical Development

The clinical development of this compound ethyl for PAH involved Phase 1 studies in healthy volunteers and two key Phase 2 trials: ELEVATE 1 (Phase 2a) and ELEVATE 2 (Phase 2b).

Phase 1 Studies in Healthy Volunteers

Phase 1 studies demonstrated that this compound ethyl was generally well-tolerated and effectively reduced peripheral serotonin production, as measured by the biomarker 5-hydroxyindoleacetic acid (5-HIAA).

DoseRegimenReduction in 5-HIAACitation
400 mgTwice daily~50%[1]
ELEVATE 1 (Phase 2a Study)

The ELEVATE 1 study (NCT03924154) was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RVT-1201 in patients with PAH. The study was terminated early due to difficulties in patient enrollment.

ELEVATE 2 (Phase 2b Study)

The ELEVATE 2 study (NCT04712669) was a larger, dose-ranging, randomized, double-blind, placebo-controlled trial that enrolled 108 patients with PAH. Patients were randomized to receive placebo, 300 mg, or 600 mg of this compound ethyl twice daily for 24 weeks. The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline.

Key Results of the ELEVATE 2 Trial:

EndpointPlaceboThis compound ethyl (300 mg BID)This compound ethyl (600 mg BID)Citation
Primary Endpoint
Least-squares mean percent change in PVR from baseline to week 245.8% (SE 18.1)63.1% (SE 18.5)64.2% (SE 18.0)[2]
Secondary Endpoints
Stroke VolumeNegative effectNegative effectNegative effect[3]
NT-proBNPNegative effectNegative effectNegative effect[3]
Right Atrial PressureNegative effectNegative effectNegative effect[3]
Mean Pulmonary Artery Pressure (mPAP)Negative effectNegative effectNegative effect[3]
Cardiac IndexNegative effectNegative effectNegative effect[3]
Adverse Events
Treatment-emergent adverse events (TEAEs)29 (81%)33 (92%)36 (100%)[4]
TEAEs leading to discontinuation3 (8%)4 (11%)4 (11%)[4]
TEAE leading to death01 (3%)0[4]

The results of the ELEVATE 2 trial were unexpected and disappointing. Treatment with this compound ethyl not only failed to show a benefit but was associated with a worsening of PVR and other clinically relevant hemodynamic parameters.[3] The incidence of adverse events was also higher in the treatment arms.[4]

cluster_trial ELEVATE 2 Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo This compound 300mg BID This compound 300mg BID Randomization->this compound 300mg BID This compound 600mg BID This compound 600mg BID Randomization->this compound 600mg BID 24-Week Treatment 24-Week Treatment Placebo->24-Week Treatment This compound 300mg BID->24-Week Treatment This compound 600mg BID->24-Week Treatment Primary Endpoint Assessment Primary Endpoint Assessment (% Change in PVR) 24-Week Treatment->Primary Endpoint Assessment Trial Termination Trial Termination Primary Endpoint Assessment->Trial Termination Negative Efficacy and Safety

Figure 2: ELEVATE 2 Clinical Trial Workflow.

Discontinuation of Development for PAH

Following the unfavorable results of the ELEVATE 2 trial, the development of this compound ethyl for the treatment of pulmonary arterial hypertension was discontinued. The open-label extension of the study was also terminated.[2] The findings suggest that while the serotonin pathway is implicated in the pathophysiology of PAH, its modulation with a TPH1 inhibitor did not translate into clinical benefit and may have been detrimental in this patient population.

Conclusion

This compound ethyl (RVT-1201) represents a rigorously investigated therapeutic candidate that, despite a strong preclinical rationale and successful target engagement, ultimately failed to demonstrate efficacy and safety in a well-designed Phase 2b clinical trial for pulmonary arterial hypertension. The unexpected negative outcomes of the ELEVATE 2 study underscore the complexities of translating preclinical findings to clinical success and highlight the challenges in targeting the serotonin pathway for this disease. The comprehensive data generated from the development program, however, provide valuable insights for the scientific and drug development communities.

References

The Pharmacokinetics and Pharmacodynamics of Rodatristat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl, a prodrug of the active moiety this compound, is an investigational small molecule designed as a potent and peripherally restricted inhibitor of tryptophan hydroxylase (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues. By inhibiting TPH1, this compound aims to reduce peripheral serotonin levels, which are implicated in the pathophysiology of various diseases, most notably pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound, along with detailed experimental methodologies and a critical analysis of its clinical development.

Mechanism of Action

This compound targets the serotonin synthesis pathway at its origin. Serotonin, a biogenic amine, has diverse physiological roles. While central serotonin is a key neurotransmitter, peripheral serotonin, produced primarily by enterochromaffin cells in the gut and stored in platelets, is involved in vasoconstriction, inflammation, and cell proliferation. In PAH, elevated peripheral serotonin levels are thought to contribute to the proliferation of pulmonary artery smooth muscle cells and endothelial cells, leading to vascular remodeling and increased pulmonary vascular resistance.

This compound ethyl is rapidly converted in vivo to its active form, this compound, which selectively inhibits TPH1 over TPH2, the isoform responsible for central serotonin synthesis. This peripheral selectivity is a key design feature, intended to avoid potential central nervous system side effects associated with altered brain serotonin levels.

Signaling Pathway of Peripheral Serotonin Synthesis and TPH1 Inhibition by this compound

G cluster_blood Bloodstream cluster_cell Peripheral Cell (e.g., Enterochromaffin Cell) Tryptophan_blood Tryptophan Tryptophan_cell Tryptophan Tryptophan_blood->Tryptophan_cell Uptake Serotonin_platelet Serotonin (in Platelets) Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan_cell->Five_HTP Hydroxylation (Rate-limiting step) Serotonin_cell Serotonin (5-HT) Five_HTP->Serotonin_cell Decarboxylation Serotonin_cell->Serotonin_platelet Uptake and Storage TPH1 Tryptophan Hydroxylase 1 (TPH1) AADC Aromatic L-Amino Acid Decarboxylase (AADC) This compound This compound This compound->TPH1 Inhibition

Caption: Peripheral serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

Pharmacokinetics

This compound ethyl is administered orally as a prodrug to improve bioavailability. Following administration, it undergoes rapid conversion to the active metabolite, this compound.

Preclinical Pharmacokinetics

Nonclinical studies in rats demonstrated that this compound ethyl has low to moderate oral bioavailability and is quickly converted to this compound. Both compounds are highly protein-bound. Notably, these studies indicated that this compound has a negligible ability to cross the blood-brain barrier, with sub-pharmacologically relevant exposure levels in the central nervous system, thus preserving brain serotonin levels.[1] Analysis of lung tissue distribution supported the accumulation of the active drug in the lungs.[1]

Clinical Pharmacokinetics

Pharmacokinetic data in humans is primarily derived from studies in healthy volunteers and patients with PAH enrolled in the ELEVATE 2 clinical trial.

ParameterThis compound EthylThis compound (Active Moiety)Reference
Half-life (t½) ~5 hours~12 hours[2]
Time to Steady State Reached by Day 5 of repeated dosingReached by Day 5 of repeated dosing[2]
Excretion Primarily biliary excretion (based on rat studies); minimal renal excretionPrimarily biliary excretion (based on rat studies); minimal renal excretion[2]

Table 1: Summary of Clinical Pharmacokinetic Parameters for this compound Ethyl and this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of peripheral serotonin synthesis. This is typically assessed by measuring the levels of serotonin's main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in plasma and urine.

Preclinical Pharmacodynamics

In preclinical models of PAH, including the monocrotaline and SUGEN-hypoxia rat models, this compound ethyl demonstrated the ability to reduce serotonin levels and markers of disease.[3][4] A 28-day preclinical study established that a 40% reduction in serotonin biosynthesis was associated with significant improvements in vascular remodeling and pulmonary vascular resistance in animal models of PAH.[5]

Clinical Pharmacodynamics

In a study involving healthy volunteers, once-daily oral administration of this compound ethyl for 14 days resulted in a reduction of the peripheral serotonin biomarker, 5-HIAA.[6] A mid-level dose of 400 mg twice daily was associated with an approximately 50% reduction in 5-HIAA.[7] The ELEVATE 2 study aimed to achieve a clinically meaningful reduction in serotonin in patients with PAH, with doses of 300 mg and 600 mg twice daily selected based on pharmacokinetic/pharmacodynamic modeling that suggested these doses had a high probability of achieving the target 40% reduction in serotonin biosynthesis.[5]

Study PopulationDoseBiomarkerPercent ReductionReference
Healthy Volunteers400 mg BID5-HIAA~50%[7]
PAH Animal ModelsN/ASerotonin BiosynthesisTarget of 40% for efficacy[5]

Table 2: Summary of Key Pharmacodynamic Findings for this compound.

Experimental Protocols

Preclinical Efficacy Studies in PAH Models

Animal Models:

  • Monocrotaline (MCT) Rat Model: A widely used model where a single subcutaneous injection of monocrotaline induces pulmonary hypertension.

  • SUGEN-Hypoxia (SuHx) Rat Model: This model is considered to be more clinically relevant, involving an injection of the VEGF receptor blocker SU5416 followed by exposure to chronic hypoxia, leading to severe angioproliferative PAH.[8]

Methodology:

  • Induction of PAH: As described above for each model.

  • Drug Administration: this compound ethyl was administered orally to the animals.

  • Assessment of Efficacy:

    • Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Vascular Remodeling: Histological analysis of pulmonary arterioles to assess medial wall thickness and muscularization.

    • Right Ventricular Hypertrophy: Assessed by the Fulton index (ratio of right ventricular weight to left ventricular plus septal weight).

    • Biomarker Analysis: Measurement of serotonin and 5-HIAA levels in plasma, urine, and lung tissue.

ELEVATE 2 Clinical Trial

Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of this compound ethyl in patients with PAH.[3]

Patient Population: Adults with symptomatic PAH (WHO Functional Class II or III) on stable background therapy.[6]

Intervention:

  • This compound ethyl 300 mg twice daily

  • This compound ethyl 600 mg twice daily

  • Placebo twice daily

Primary Endpoint: Percent change from baseline in pulmonary vascular resistance (PVR) at week 24, as measured by right heart catheterization.[9]

Pharmacokinetic and Pharmacodynamic Assessments:

  • PK: Blood samples were collected to determine the plasma concentrations of this compound ethyl and its active metabolite, this compound.

  • PD: Plasma and urine samples were collected at baseline and at specified time points to measure 5-HIAA concentrations.[1]

Workflow for the ELEVATE 2 Clinical Trial

G Screening Screening & Baseline Assessment (Inclusion/Exclusion Criteria, RHC, 6MWD) Randomization Randomization (1:1:1) Screening->Randomization Treatment_Placebo Placebo BID Randomization->Treatment_Placebo Group 1 Treatment_300mg This compound Ethyl 300mg BID Randomization->Treatment_300mg Group 2 Treatment_600mg This compound Ethyl 600mg BID Randomization->Treatment_600mg Group 3 FollowUp 24-Week Treatment Period (Safety Monitoring, PK/PD Sampling) Treatment_Placebo->FollowUp Treatment_300mg->FollowUp Treatment_600mg->FollowUp Endpoint_Assessment Week 24 Endpoint Assessment (Primary: % Change in PVR via RHC) FollowUp->Endpoint_Assessment OLE Open-Label Extension Endpoint_Assessment->OLE

Caption: High-level workflow of the ELEVATE 2 clinical trial.

Bioanalytical Methods for 5-HIAA Quantification

The measurement of 5-HIAA in plasma and urine is crucial for assessing the pharmacodynamic effect of this compound. The standard method employed is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

General Protocol:

  • Sample Preparation: Urine samples are typically diluted, and plasma samples undergo protein precipitation.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where 5-HIAA is separated from other components on a reversed-phase column.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. 5-HIAA is ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing high sensitivity and specificity.

Clinical Trial Results and Future Directions

The ELEVATE 2 trial was completed, and the results were unfortunately not supportive of the therapeutic hypothesis. The study did not meet its primary endpoint; in fact, treatment with this compound ethyl was associated with a worsening of pulmonary hemodynamics compared to placebo.[8][9] Patients in both the 300 mg and 600 mg twice-daily groups showed an increase in pulmonary vascular resistance.[6]

These unexpected findings have raised questions about the role of peripheral serotonin inhibition in the treatment of established PAH. While the preclinical data were promising, the translation to clinical efficacy was not observed. The reasons for this discrepancy are likely multifactorial and may include off-target effects of the compound or a more complex role for serotonin in the pathophysiology of human PAH than previously understood.[8]

Conclusion

This compound ethyl is a peripherally restricted TPH1 inhibitor that effectively reduces peripheral serotonin synthesis. Its pharmacokinetic profile is characterized by rapid conversion to the active moiety, this compound, which has a half-life of approximately 12 hours. The pharmacodynamics are clearly demonstrated by a dose-dependent reduction in the serotonin metabolite 5-HIAA. However, despite a strong preclinical rationale and successful target engagement, the ELEVATE 2 Phase 2b clinical trial in patients with PAH showed a negative impact on the primary endpoint of pulmonary vascular resistance. This outcome underscores the challenges of translating preclinical findings to clinical efficacy and highlights the complexity of the serotonin pathway in human disease. Further research is needed to fully understand these results and to determine if there is any future therapeutic potential for TPH1 inhibition in other indications.

References

Off-Target Effects of Rodatristat Ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201 and KAR5585) is a small molecule prodrug that is rapidly converted in vivo to its active metabolite, this compound.[1] It was developed as a potent and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. The primary therapeutic rationale for this compound ethyl was to reduce peripheral serotonin levels, which are implicated in the pathophysiology of several diseases, including pulmonary arterial hypertension (PAH).[1][2]

This compound ethyl was designed for peripheral selectivity, with a negligible ability to cross the blood-brain barrier. This was intended to avoid effects on central nervous system (CNS) serotonin levels, which are regulated by the TPH2 isoform, in contrast to the peripheral TPH1 isoform.[1] Preclinical studies in rat models of PAH suggested that this compound ethyl could reduce vascular remodeling.[3] Furthermore, Phase 1 studies in healthy volunteers showed a dose-dependent reduction in peripheral serotonin production and were generally well-tolerated.[4]

However, the Phase 2b ELEVATE-2 clinical trial in patients with PAH was terminated early due to a lack of efficacy and a worsening of clinical outcomes in the treatment groups compared to placebo.[5][6][7] This unexpected result has brought the off-target effects and overall safety profile of this compound ethyl under intense scrutiny. This technical guide provides a comprehensive overview of the known off-target and adverse effects of this compound ethyl, with a focus on the clinical findings from the ELEVATE-2 trial.

On-Target Mechanism of Action

To understand the off-target effects, it is first necessary to understand the intended mechanism of action. This compound ethyl, through its active metabolite this compound, inhibits TPH1, thereby reducing the synthesis of serotonin in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract and in the lungs.

cluster_peripheral Peripheral System cluster_cns Central Nervous System (CNS) Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Substrate Serotonin Serotonin This compound This compound This compound->TPH1 Inhibition TPH1->Serotonin Synthesis Tryptophan_CNS Tryptophan TPH2 TPH2 Tryptophan_CNS->TPH2 Substrate Serotonin_CNS Serotonin TPH2->Serotonin_CNS Synthesis BloodBrainBarrier Blood-Brain Barrier Rodatristat_Ethyl This compound Ethyl (peripheral)

Figure 1: Intended Mechanism of Action of this compound.

Off-Target Effects and Adverse Events

Detailed molecular off-target screening data for this compound ethyl against a broad panel of receptors and enzymes are not publicly available. Therefore, the discussion of off-target effects is primarily based on the adverse events and unexpected clinical outcomes observed in the ELEVATE-2 clinical trial.

Clinical Trial Data (ELEVATE-2)

The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study that enrolled 108 patients with PAH.[5][6] Participants were randomized to receive placebo, 300 mg of this compound ethyl twice daily, or 600 mg of this compound ethyl twice daily for 24 weeks.[5][6]

Primary Efficacy Outcome:

The primary endpoint was the percent change in pulmonary vascular resistance (PVR) from baseline to week 24. The results were contrary to the therapeutic hypothesis, showing a significant increase in PVR in the treatment groups compared to placebo.[6]

Treatment GroupLeast-Squares Mean Percent Change in PVR (SE)
Placebo5.8% (18.1)
This compound Ethyl 300 mg63.1% (18.5)
This compound Ethyl 600 mg64.2% (18.0)

Adverse Events:

Treatment-emergent adverse events (TEAEs) were more frequent in the this compound ethyl groups than in the placebo group.[5][6]

Placebo (n=36)This compound Ethyl 300 mg (n=36)This compound Ethyl 600 mg (n=36)
Patients with ≥1 TEAE 29 (81%)33 (92%)36 (100%)
TEAEs leading to discontinuation 3 (8%)4 (11%)4 (11%)
TEAEs leading to death 0 (0%)1 (3%)0 (0%)

The negative clinical outcomes, particularly the worsening of pulmonary hemodynamics and cardiac function, suggest that the effects of this compound ethyl extend beyond simple peripheral TPH1 inhibition and may involve unforeseen off-target effects or complex on-target consequences. One hypothesis is that while serotonin may contribute to vascular remodeling, it might also have a protective role in maintaining cardiac contractility in patients with PAH.[7] The data also raised concerns about a potential independent cardiodepressive or cardiotoxic effect of this compound ethyl.[7]

Experimental Protocols

ELEVATE-2 Clinical Trial (NCT04712669)

Study Design: A Phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter study.[8]

Participants: Adults aged 18 years or older with a confirmed diagnosis of PAH (WHO Group 1), WHO Functional Class II or III, and on stable PAH therapy.[5][8]

Intervention:

  • Placebo: two tablets twice daily.

  • This compound ethyl 300 mg: one 300 mg tablet and one placebo tablet twice daily.

  • This compound ethyl 600 mg: two 300 mg tablets twice daily.[5]

Primary Endpoint: Percent change in PVR from baseline to week 24, as measured by right heart catheterization.[8]

Key Secondary Endpoints:

  • Change from baseline in 6-minute walk distance (6MWD).

  • Change from baseline in WHO Functional Class.

  • Change from baseline in N-terminal pro-brain natriuretic peptide (NT-proBNP).[8]

Safety Assessments: Monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[9]

cluster_workflow ELEVATE-2 Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Placebo Placebo (n=36) Randomization->Placebo RE300 This compound Ethyl 300mg BID (n=36) Randomization->RE300 RE600 This compound Ethyl 600mg BID (n=36) Randomization->RE600 Treatment 24-Week Treatment Period Placebo->Treatment RE300->Treatment RE600->Treatment Endpoint Primary Endpoint Assessment (PVR change) Treatment->Endpoint OLE Open-Label Extension (Terminated) Endpoint->OLE

Figure 2: Simplified workflow of the ELEVATE-2 clinical trial.

Signaling Pathways and Logical Relationships

The unexpected negative outcomes of the ELEVATE-2 trial suggest a more complex interplay of the serotonergic system in PAH than previously understood. The possibility of a cardiotoxic off-target effect or a detrimental on-target effect on cardiac function cannot be ruled out.

cluster_logical Hypothesized Negative Outcome Pathways This compound This compound TPH1_Inhibition TPH1 Inhibition This compound->TPH1_Inhibition On-Target Off_Target Unknown Off-Target Interaction This compound->Off_Target Off-Target? Reduced_Serotonin Reduced Peripheral Serotonin TPH1_Inhibition->Reduced_Serotonin Worsened_PVR Worsened PVR Reduced_Serotonin->Worsened_PVR Unexpected Consequence Adverse_Cardiac Adverse Cardiac Effects Reduced_Serotonin->Adverse_Cardiac Loss of Protective Effect? Off_Target->Adverse_Cardiac

Figure 3: Logical relationships in the unexpected negative outcomes.

Conclusion

The clinical development of this compound ethyl for pulmonary arterial hypertension has been halted due to significant safety concerns and a lack of efficacy observed in the ELEVATE-2 trial. The findings from this study underscore the complexity of the serotonergic system in PAH and highlight the potential for unforeseen adverse effects when targeting this pathway. While this compound ethyl was designed for peripheral selectivity, the clinical data suggest that its biological effects are not benign and may involve direct cardiotoxicity or the disruption of a previously unappreciated protective role of serotonin in the context of PAH. For drug development professionals, the case of this compound ethyl serves as a critical reminder that even well-rationalized therapeutic strategies can have unexpected and detrimental outcomes, emphasizing the need for thorough preclinical safety and off-target screening, and careful consideration of the complex biology of the target pathway in the specific disease context. Further investigation into the precise molecular mechanisms underlying the adverse effects of this compound ethyl could provide valuable insights for future drug development efforts.

References

Rodatristat Ethyl: A Potential Therapeutic Avenue for Idiopathic Pulmonary Fibrosis?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years from diagnosis. The current standard of care, nintedanib and pirfenidone, can slow disease progression but are not curative and are associated with significant side effects[1][2]. There is a pressing need for novel therapeutic strategies that target different pathogenic pathways. This document explores the scientific rationale and available data for rodatristat ethyl, a tryptophan hydroxylase (TPH) inhibitor, as a potential therapeutic agent for IPF. While clinical trials of this compound ethyl have primarily focused on Pulmonary Arterial Hypertension (PAH), the underlying mechanism of action holds promise for fibrotic diseases. This review will synthesize the existing preclinical and clinical data for this compound, detail its mechanism of action, and present the available experimental protocols to inform future research in the context of IPF.

The Serotonin Hypothesis in Fibrosis

Peripheral serotonin (5-hydroxytryptamine, 5-HT), a signaling molecule primarily produced in the gut, has been implicated in the pathogenesis of fibrotic diseases[3]. Serotonin is known to stimulate tissue fibrosis and its role in lung fibrosis is an area of active investigation[3]. The synthesis of peripheral serotonin is rate-limited by the enzyme tryptophan hydroxylase 1 (TPH1)[3]. Inhibiting TPH1 presents an attractive therapeutic strategy to reduce peripheral serotonin levels without affecting central nervous system serotonin, as it does not cross the blood-brain barrier[3][4].

Recent studies have shown that in lung lysates and fibroblasts from IPF patients, TPH-1 protein levels are significantly increased compared to controls[5]. Furthermore, exogenous tryptophan, the precursor to serotonin, has been demonstrated to promote bleomycin-induced lung damage and fibrosis in mice and augment fibroblast proliferation, potentially through the activation of the AKT-mTORC1 pathway[5]. This provides a strong rationale for investigating TPH1 inhibition as a therapeutic approach for IPF.

This compound Ethyl: Mechanism of Action

This compound ethyl is a prodrug of this compound, a potent inhibitor of TPH1[6]. By blocking TPH1, this compound ethyl reduces the production of peripheral serotonin[4][7]. This mechanism is hypothesized to halt or reverse the pathological processes driven by excessive serotonin, such as the proliferation of smooth muscle cells and fibroblasts implicated in vascular remodeling and fibrosis[6][8].

cluster_pathway Serotonin Synthesis Pathway cluster_downstream Pathophysiological Effects in Fibrosis Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan AADC Aromatic L-amino acid decarboxylase FiveHTP->AADC Serotonin Peripheral Serotonin (5-HT) Fibroblast Fibroblast Proliferation Serotonin->Fibroblast TPH1->FiveHTP Rate-limiting step AADC->Serotonin This compound This compound Ethyl This compound->Inhibition Inhibition->TPH1 ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis start Enrollment (N=108) randomization Randomization (1:1:1) start->randomization placebo Placebo (n=36) randomization->placebo Group 1 re300 This compound Ethyl 300mg BID (n=36) randomization->re300 Group 2 re600 This compound Ethyl 600mg BID (n=36) randomization->re600 Group 3 treatment 24-Week Treatment Period placebo->treatment re300->treatment re600->treatment endpoint Primary Endpoint Assessment: Percent Change in PVR treatment->endpoint Tryptophan Increased Tryptophan TPH1 Increased TPH-1 Expression (in IPF) Tryptophan->TPH1 AKTmTORC1 AKT-mTORC1 Pathway Activation Tryptophan->AKTmTORC1 Serotonin Increased Serotonin TPH1->Serotonin Proliferation Fibroblast Proliferation Serotonin->Proliferation AKTmTORC1->Proliferation ECM Increased Collagen, Fibronectin, α-SMA Expression Proliferation->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

References

Beyond Pulmonary Arterial Hypertension: A Technical Guide to the Therapeutic Potential of Rodatristat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodatristat, a potent and peripherally-selective inhibitor of tryptophan hydroxylase 1 (TPH1), represents a compelling therapeutic agent with a mechanism of action that extends beyond its initial investigation for pulmonary arterial hypertension (PAH). As the rate-limiting enzyme in the synthesis of peripheral serotonin, TPH1 is a critical control point in a signaling pathway implicated in a diverse range of pathologies. While the development of this compound for PAH was discontinued following the ELEVATE 2 trial, the robust preclinical evidence for TPH1 inhibition in other disease areas warrants a thorough examination of its potential. This technical guide provides an in-depth analysis of the scientific rationale, quantitative data from relevant preclinical models, and detailed experimental protocols to facilitate further research into the therapeutic targets of this compound in fibrotic diseases, metabolic disorders, and gastrointestinal conditions.

Introduction: The Rationale for Peripheral Serotonin Inhibition

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system (CNS) and as a local hormone in the periphery.[1] The two systems are distinct due to serotonin's inability to cross the blood-brain barrier.[2] Peripheral serotonin, which accounts for over 95% of the body's total serotonin, is primarily synthesized in the enterochromaffin cells of the gut by the enzyme Tryptophan Hydroxylase 1 (TPH1).[2][3] Once released, it is taken up and stored in platelets, which release it at sites of injury or inflammation.[1]

Peripheral serotonin is a pleiotropic signaling molecule that regulates a multitude of physiological processes, including gastrointestinal motility, hemostasis, vasoconstriction, and immune responses.[4] However, dysregulation of peripheral serotonin signaling has been implicated in the pathophysiology of numerous diseases, including fibrosis, metabolic syndrome, and irritable bowel syndrome (IBS).[5][6][7]

This compound is the active metabolite of the prodrug this compound ethyl. It is a potent, selective, and reversible inhibitor of TPH1 with an IC50 of 33 nM.[8] By design, this compound has minimal penetration of the blood-brain barrier, ensuring that its therapeutic effects are confined to the periphery, thereby avoiding the neuropsychiatric side effects associated with altered central serotonin levels.[9] Although the clinical development of this compound ethyl for PAH was halted due to lack of efficacy in the ELEVATE 2 trial, the mechanism of TPH1 inhibition remains a promising strategy for other conditions characterized by excessive peripheral serotonin.[10][11]

Potential Therapeutic Indications Beyond PAH

Fibrotic Diseases

Emerging evidence strongly suggests a pro-fibrotic role for peripheral serotonin in various organs, including the liver, lungs, and heart.[5] Serotonin can stimulate fibroblast proliferation and the deposition of extracellular matrix proteins, key events in the progression of fibrosis.[12]

  • Idiopathic Pulmonary Fibrosis (IPF): Preclinical studies have indicated that inhibiting peripheral serotonin synthesis could be a viable therapeutic approach for IPF.[13]

  • Liver Fibrosis: In the liver, serotonin signaling, particularly through the 5-HT2A and 5-HT2B receptors on hepatic stellate cells, promotes fibrogenesis.[8][14] Inhibition of TPH1 has been shown to ameliorate liver fibrosis in animal models.

  • Systemic Sclerosis: Given the fibrotic and vascular manifestations of systemic sclerosis, targeting peripheral serotonin may offer a novel therapeutic avenue.

Metabolic Disorders

Peripheral serotonin is increasingly recognized as a key regulator of energy homeostasis. Inhibition of TPH1 has shown promise in preclinical models of obesity and related metabolic disorders.[7]

  • Obesity: Genetic deletion or pharmacological inhibition of TPH1 in mice on a high-fat diet has been shown to protect against obesity, in part by increasing energy expenditure through the promotion of brown adipose tissue (BAT) thermogenesis.[7][15]

  • Non-alcoholic Fatty Liver Disease (NAFLD): By reducing peripheral serotonin, TPH1 inhibition can decrease hepatic steatosis.[2] This effect is thought to be mediated by a reduction in de novo lipogenesis in the liver.[16]

  • Type 2 Diabetes: Improvements in insulin sensitivity have been observed in preclinical models of obesity treated with TPH1 inhibitors.[7]

Gastrointestinal Disorders

Given that the vast majority of peripheral serotonin is produced in the gut, targeting its synthesis is a logical approach for treating certain gastrointestinal disorders.

  • Irritable Bowel Syndrome (IBS): Serotonin is a critical modulator of gut motility, secretion, and visceral sensation, all of which are dysfunctional in IBS.[1][3][17][18] While current therapies for IBS target serotonin receptors, inhibiting serotonin synthesis at its source with a TPH1 inhibitor could offer a more upstream and potentially more effective regulatory mechanism.

  • Carcinoid Syndrome: The TPH1 inhibitor telotristat ethyl is approved for the treatment of carcinoid syndrome diarrhea, validating TPH1 as a therapeutic target for conditions of serotonin excess.[6]

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant TPH1 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Potency of TPH1 Inhibitors

CompoundTargetAssayIC50 (nM)Reference(s)
This compound (KAR5417) Human TPH1Enzymatic Assay33[8]
TelotristatHuman TPHEnzymatic Assay28[8]
LP533401Human TPH1Enzymatic Assay2.5[19]
Compound 18iHuman TPH1Enzymatic Assay37[2]

Table 2: Preclinical In Vivo Efficacy of TPH1 Inhibitors in Metabolic Disease Models

CompoundAnimal ModelDiseaseKey FindingsReference(s)
TPH1 KnockoutHigh-Fat Diet (HFD)-fed miceObesity, NAFLD, Insulin ResistanceProtected from weight gain, reduced liver lipid accumulation, improved glucose tolerance.[7]
LP533401HFD-fed miceObesity, NAFLD, Insulin ResistanceReduced body mass, decreased adiposity, lower liver weights and lipid content, improved glucose tolerance.[7][15]
Compound 19 (prodrug of 18i)HFD-fed miceObesityAttenuated body weight gain, lower fasting blood glucose, decreased adipocyte size.[2]

Table 3: Pharmacodynamic Effects of TPH1 Inhibitors in Humans

CompoundPopulationDosingBiomarkerEffectReference(s)
Telotristat EthylPatients with Carcinoid Syndrome250 mg or 500 mg t.i.d. for 12 weeksUrinary 5-HIAA≥30% reduction in 78% and 87% of patients, respectively.[6]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways relevant to the therapeutic targeting of TPH1 by this compound.

TPH1_Inhibition cluster_synthesis Peripheral Serotonin Synthesis Tryptophan L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) (Rate-Limiting Step) Tryptophan->TPH1 Hydroxylation Serotonin Serotonin (5-HT) Fibrosis Fibrosis Serotonin->Fibrosis ↑ Fibroblast Proliferation ↑ ECM Deposition Metabolic_Dysfunction Metabolic_Dysfunction Serotonin->Metabolic_Dysfunction ↓ BAT Thermogenesis ↑ Lipogenesis GI_Dysmotility GI_Dysmotility Serotonin->GI_Dysmotility Altered Motility, Secretion & Sensation AADC Aromatic L-amino acid decarboxylase (AADC) TPH1->AADC 5-Hydroxytryptophan AADC->Serotonin Decarboxylation This compound This compound This compound->TPH1 Inhibition Rodatristat_Effect Therapeutic Effect

Caption: Mechanism of this compound in peripheral serotonin synthesis and disease.

Fibrosis_Pathway cluster_source Serotonin Source cluster_target_cell Target Cell: Hepatic Stellate Cell / Fibroblast cluster_outcome Pathological Outcome cluster_intervention Platelets Activated Platelets Serotonin Serotonin (5-HT) Platelets->Serotonin Release at injury site Receptor_2A 5-HT2A Receptor Serotonin->Receptor_2A Receptor_2B 5-HT2B Receptor Serotonin->Receptor_2B Proliferation Cell Proliferation Receptor_2A->Proliferation TGFB TGF-β Signaling Receptor_2B->TGFB ECM Extracellular Matrix (ECM) Deposition TGFB->ECM Fibrosis Tissue Fibrosis Proliferation->Fibrosis ECM->Fibrosis This compound This compound (TPH1 Inhibition) This compound->Serotonin Reduces Synthesis Experimental_Workflow_Metabolic cluster_setup Study Setup cluster_treatment Treatment Phase (12-16 weeks) cluster_analysis Analysis A1 Select C57BL/6J Mice (6-8 weeks old) A2 Acclimatize Mice A1->A2 A3 Divide into Groups: - Chow + Vehicle - HFD + Vehicle - HFD + this compound A2->A3 B1 Administer High-Fat Diet (HFD) A3->B1 B2 Daily Oral Gavage (Vehicle or this compound) B1->B2 B3 Weekly Body Weight Monitoring B2->B3 C1 Metabolic Phenotyping (GTT, ITT, Body Comp) B2->C1 During & End of Study C2 Euthanasia & Tissue Collection (Liver, Adipose Tissue, Plasma) C1->C2 C3 Histology (H&E, Sirius Red) C2->C3 C4 Biochemical Analysis (Serotonin, Lipids, Enzymes) C2->C4 C5 Gene Expression (qRT-PCR) C2->C5

References

Methodological & Application

Application Notes and Protocols: Rodatristat Ethyl Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201) is a first-in-class prodrug for this compound, a potent and peripheral inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] In the context of pulmonary arterial hypertension (PAH), serotonin is believed to play a key role in the disease's pathobiology.[2] Both platelet-driven and locally produced serotonin can induce the excessive growth and proliferation of pulmonary artery smooth muscle cells, a primary driver of vascular remodeling and the narrowing of pulmonary arteries characteristic of PAH.[1][2]

By inhibiting TPH1, this compound ethyl aims to reduce the production of peripheral serotonin, thereby halting or even reversing the detrimental vascular remodeling associated with PAH.[1][3] Preclinical studies in established rodent models of PAH, such as the monocrotaline and SUGEN-hypoxia models, have demonstrated its potential efficacy.[1][2][4] These application notes provide a summary of the findings from these rodent studies and offer detailed protocols for the administration and evaluation of this compound ethyl in a research setting.

Mechanism of Action: TPH1 Inhibition

This compound ethyl acts by targeting the serotonin synthesis pathway. As a prodrug, it is converted to its active form, this compound, which selectively inhibits TPH1. This inhibition reduces the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT), leading to decreased levels of peripheral serotonin.

cluster_pathway Serotonin Biosynthesis Pathway cluster_inhibition Inhibitory Action Tryptophan Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH1 Serotonin Serotonin (5-HT) HTP->Serotonin AADC Metabolite 5-HIAA (Metabolite) Serotonin->Metabolite MAO This compound This compound (Active Drug) This compound->Tryptophan:n Inhibits TPH1 cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (1 Week) Induce Induce PAH (Single Monocrotaline Injection) Acclimatize->Induce Develop PAH Development Period (3-4 Weeks) Induce->Develop Randomize Randomize into Groups (Placebo, this compound Doses) Develop->Randomize Dosing Daily Oral Gavage (e.g., 28 Days) Randomize->Dosing Monitor Daily Health Monitoring Dosing->Monitor Hemodynamics Hemodynamic Measurement (e.g., RVSP) Monitor->Hemodynamics Tissue Tissue Collection (Heart, Lungs) Hemodynamics->Tissue Histo Histopathology (Vascular Remodeling) Tissue->Histo Biomarker Biomarker Analysis (e.g., 5-HIAA levels) Tissue->Biomarker

References

Application Note: Quantifying Peripheral Serotonin Inhibition by Rodatristat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rodatristat (prodrug: this compound ethyl) is a potent, peripherally-acting inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1] The majority of the body's serotonin (90-95%) is produced in the periphery, primarily by enterochromaffin cells in the gastrointestinal tract, via the TPH1 isoform.[1] This peripheral serotonin acts as a hormone and has been implicated in the pathophysiology of several conditions, including pulmonary arterial hypertension (PAH) and carcinoid syndrome.[1][2][3] this compound ethyl was designed to inhibit TPH1 without crossing the blood-brain barrier, thereby avoiding effects on central nervous system (CNS) serotonin, which is synthesized by the TPH2 isoform and functions as a neurotransmitter.[2][4]

This application note provides detailed protocols for measuring changes in peripheral serotonin levels following treatment with this compound, enabling researchers to assess its pharmacodynamic effects in preclinical and clinical settings. While initially investigated for PAH, the ELEVATE 2 Phase 2b trial found that this compound ethyl did not improve outcomes and, in fact, worsened pulmonary vascular resistance, suggesting that modulating serotonin concentrations may not be an appropriate treatment for PAH.[5] Nevertheless, the methodologies for assessing its target engagement remain relevant for research into TPH inhibitors and serotonin's role in other peripheral pathologies like carcinoid syndrome.[6]

Principle of Measurement

The efficacy of this compound is determined by its ability to reduce the biosynthesis of peripheral serotonin. This reduction can be quantified directly by measuring serotonin concentrations in biological matrices or indirectly by measuring the levels of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[1] Clinical studies have demonstrated that this compound ethyl treatment leads to robust, dose-dependent reductions in plasma and urine 5-HIAA.[1][7][8] Therefore, quantifying serotonin and/or 5-HIAA levels before and after this compound administration serves as a key pharmacodynamic biomarker of the drug's activity.

The two primary methods for this quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizations

This compound's Mechanism of Action

cluster_0 Serotonin Synthesis Pathway Tryptophan Dietary Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-amino acid decarboxylase FiveHTP->AADC Serotonin Peripheral Serotonin (5-HT) TPH1->FiveHTP AADC->Serotonin This compound This compound This compound->TPH1 Inhibition

Caption: Mechanism of this compound in the peripheral serotonin synthesis pathway.

General Experimental Workflow

cluster_workflow Workflow for Serotonin Measurement Start Subject Dosing (Baseline Sample T0) Dosing Administer this compound (or Placebo) Start->Dosing Collection Sample Collection (Tx) (Plasma, Serum, or Urine) Dosing->Collection Processing Sample Processing (e.g., Centrifugation, Extraction) Collection->Processing Analysis Quantitative Analysis Processing->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Data Data Analysis & Comparison (T0 vs. Tx) LCMS->Data ELISA->Data End Pharmacodynamic Assessment Data->End

Caption: High-level workflow from subject dosing to data analysis.

Data Presentation

Quantitative results should be organized to clearly demonstrate the dose-dependent effects of this compound on serotonin and its metabolite, 5-HIAA.

Table 1: Hypothetical Pharmacodynamic Effect of this compound on Plasma Biomarkers

Treatment GroupNBaseline 5-HIAA (ng/mL)Post-Treatment 5-HIAA (ng/mL)Mean % Reduction
Placebo4010.5 ± 2.110.3 ± 2.31.9%
This compound (300 mg BID)4010.8 ± 2.55.8 ± 1.846.3%
This compound (600 mg BID)4010.6 ± 2.24.9 ± 1.553.8%
Data are presented as Mean ± Standard Deviation. Percentage reduction is calculated relative to baseline. These hypothetical values are based on results from clinical trials where this compound ethyl led to dose-proportional decreases in plasma and urine 5-HIAA, with doses ≥300 mg BID achieving a target reduction of over 40%.[7][8]

Table 2: Hypothetical Serotonin Levels in Various Matrices After Treatment

Sample MatrixTreatment GroupBaseline Serotonin (ng/mL)Post-Treatment Serotonin (ng/mL)Mean % Reduction
Platelet-Poor Plasma Placebo1.5 ± 0.81.4 ± 0.76.7%
This compound (600 mg BID)1.6 ± 0.90.8 ± 0.450.0%
Serum Placebo155 ± 45151 ± 422.6%
This compound (600 mg BID)162 ± 5185 ± 3347.5%
Serum serotonin levels are significantly higher than plasma levels because clotting causes platelets to release their stored serotonin.[9] A reduction in both reflects decreased overall serotonin synthesis.

Experimental Protocols

Protocol 1: Quantification of Serotonin by LC-MS/MS

This protocol is adapted from established methods for quantifying serotonin in plasma and serum and is considered the gold standard for accuracy and sensitivity.[10][11]

1. Materials and Reagents

  • Serotonin hydrochloride and Serotonin-d4 (internal standard)

  • Optima LC/MS-grade water, acetonitrile (ACN), methanol, and formic acid

  • Reverse-phase C18 column (e.g., 150 × 1 mm, 3 μm)

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

2. Standard Curve Preparation

  • Prepare a stock solution of serotonin in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serially diluting the stock solution. Recommended concentrations: 1, 5, 15, 50, 250, and 1000 ng/mL.[10]

  • Prepare an internal standard (IS) working solution (e.g., 500 ng/mL of serotonin-d4 in LC/MS-grade water).

  • For each calibration standard, mix 10 µL of the standard with 90 µL of the IS working solution.[10]

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma or serum samples on ice. Vortex for 1 minute.

  • Centrifuge samples at 10,000 × g for 5 minutes to pellet any debris.[10]

  • In a clean microcentrifuge tube, add 10 µL of the sample supernatant.

  • Add 90 µL of the IS working solution to the sample tube.[10]

  • Vortex for 15-30 seconds.

  • Add 250 µL of cold ACN containing 0.1% formic acid to precipitate proteins.[12]

  • Vortex vigorously for 1 minute, then incubate at 4°C for 10 minutes.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

  • Carefully transfer the clear supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis

  • Chromatography:

    • Column: Phenomenex Luna C18(2) or equivalent.

    • Mobile Phase A: H₂O:ACN:Formic Acid (e.g., 99.4:0.5:0.1 v/v/v).[10]

    • Mobile Phase B: Methanol:Formic Acid (e.g., 99.9:0.1 v/v).[10]

    • Flow Rate: 100 µL/min.

    • Injection Volume: 5 µL.

    • Gradient: Optimize a gradient to ensure separation from matrix components. A typical gradient might start at 5% B, ramp to 60% B over 9 minutes, then return to initial conditions.[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Serotonin: Q1 177.1 -> Q3 160.1

      • Serotonin-d4: Q1 181.1 -> Q3 164.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte (serotonin) and the internal standard (serotonin-d4).

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards.

  • Determine the concentration of serotonin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Serotonin by Competitive ELISA

This protocol provides a general procedure based on commercially available competitive ELISA kits, which are a common and accessible alternative to LC-MS/MS.[13][14]

1. Materials and Reagents

  • Commercial Serotonin ELISA kit (includes pre-coated microtiter plate, serotonin standards, serotonin-antiserum, enzyme conjugate, wash buffer, substrate, and stop solution).

  • Acylation Reagent and Buffer (often included or required separately for derivatization).[13]

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Microplate shaker.

2. Sample Preparation and Acylation

  • Sample Collection: Collect blood for serum or plasma as per standard procedures. For serum, allow blood to clot completely to ensure full release of serotonin from platelets.[9] For plasma, use EDTA tubes and handle with care to prevent platelet activation.[15]

  • Dilution: Samples typically require dilution to fall within the assay's standard curve range. A minimum dilution of 1:16 for serum/plasma is often recommended to avoid matrix interference.

  • Acylation (Derivatization): This step is crucial for antibody recognition in many kits.[13]

    • Pipette 20-25 µL of standards, controls, and diluted samples into respective wells of a reaction plate or tubes.[13][16]

    • Add Acylation Buffer to all wells.

    • Add Acylation Reagent to all wells, mix, and incubate for the time specified by the kit manufacturer (e.g., 30 minutes at room temperature).[16]

3. ELISA Procedure

  • Allow all reagents to reach room temperature.

  • Add 20-100 µL (volume is kit-dependent) of the acylated standards, controls, and samples to the appropriate wells of the serotonin-coated microtiter plate.[13]

  • Add 50-100 µL of Serotonin Antiserum to all wells.

  • Incubate for 60-120 minutes at room temperature, typically on a shaker (~600 rpm).[13]

  • Wash the plate: Discard the contents of the wells and wash 3-4 times with 300 µL of 1X Wash Buffer per well. Blot the plate dry on absorbent material after the final wash.[13]

  • Add 100 µL of the Enzyme Conjugate to all wells.

  • Incubate for 30-60 minutes at room temperature on a shaker.[13]

  • Wash the plate again as described in step 5.

  • Add 100 µL of TMB Substrate to all wells and incubate in the dark for 15-30 minutes at room temperature.

  • Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will change color (e.g., from blue to yellow).

  • Read the absorbance at 450 nm within 10-15 minutes of adding the Stop Solution.

4. Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.

  • The concentration of serotonin is inversely proportional to the absorbance.

  • Calculate the concentration of serotonin in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.

References

Application Notes and Protocols for the Analytical Detection of Rodatristat in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl is a prodrug of this compound, a potent inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin from tryptophan. By inhibiting TPH1, this compound reduces peripheral serotonin levels, a key mediator in the pathophysiology of various diseases, including pulmonary arterial hypertension. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response modeling, and overall clinical development.

These application notes provide a comprehensive overview of the analytical methods for the detection of this compound in plasma, with a focus on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document includes detailed protocols, data presentation tables, and illustrative diagrams to guide researchers in establishing a robust bioanalytical workflow.

Signaling Pathway of this compound's Action

This compound acts by inhibiting the enzyme tryptophan hydroxylase 1 (TPH1), which is the initial and rate-limiting step in the biosynthesis of serotonin from the amino acid L-tryptophan. This inhibition leads to a reduction in the levels of serotonin in the peripheral circulation.

This compound Signaling Pathway Mechanism of Action of this compound L-Tryptophan L-Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) L-Tryptophan->TPH1 Substrate 5-Hydroxytryptophan 5-Hydroxytryptophan TPH1->5-Hydroxytryptophan Catalyzes conversion AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-Hydroxytryptophan->AADC Serotonin (5-HT) Serotonin (5-HT) AADC->Serotonin (5-HT) Catalyzes conversion This compound This compound Inhibition This compound->Inhibition Inhibition->TPH1 Inhibits Experimental Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection (K2EDTA anticoagulant) Spiking Spike with Internal Standard (e.g., Isotopically Labeled this compound) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Collection Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation (Reversed-Phase C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (Positive ESI, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio to IS) MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Application Notes and Protocols: The Use of Rodatristat in Preclinical Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rodatristat, a peripherally restricted tryptophan hydroxylase 1 (TPH1) inhibitor, in preclinical research models of pulmonary hypertension (PH). This document includes a summary of its mechanism of action, a critical analysis of both preclinical and clinical findings, and detailed protocols for inducing PH in rodent models for the evaluation of therapeutic candidates like this compound.

Introduction to this compound and its Target: The Serotonin Pathway in Pulmonary Hypertension

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right ventricular failure and death. A key pathological feature of PH is the remodeling of the pulmonary arteries, a process involving the proliferation of pulmonary artery smooth muscle cells (PASMCs). The serotonin (5-hydroxytryptamine, 5-HT) pathway has been strongly implicated in the pathogenesis of PH.[1][2] Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the synthesis of peripheral serotonin.[2] In patients with pulmonary arterial hypertension (PAH), TPH1 is upregulated in the pulmonary artery endothelial cells.[2] This leads to increased local serotonin production, which in turn is believed to promote the excessive growth of PASMCs, contributing to the narrowing of pulmonary arteries.[2][3]

This compound ethyl is a prodrug that is converted to this compound, a potent inhibitor of TPH1.[4] By blocking TPH1, this compound aims to reduce the production of peripheral serotonin, thereby mitigating the proliferative signals that drive vascular remodeling in PH.[4][5] It is designed to not cross the blood-brain barrier, thus avoiding effects on central nervous system serotonin levels.[4]

Preclinical and Clinical Landscape of TPH1 Inhibition in Pulmonary Hypertension

Preclinical studies using rodent models of PH, such as the monocrotaline (MCT) and Sugen/hypoxia (SuHx) models, have shown promising results for TPH1 inhibitors. These studies have demonstrated that reducing peripheral serotonin can lead to improvements in hemodynamic parameters and a reduction in vascular remodeling.[1][2] Notably, other TPH1 inhibitors, such as TPT-004, have also shown efficacy in preclinical models, with inhaled TPT-004 significantly reducing right ventricular systolic pressure and pulmonary vascular remodeling in the SuHx rat model.[2][6]

However, the clinical translation of these promising preclinical findings has been challenging. The ELEVATE-2 trial, a Phase 2b study of this compound ethyl in patients with PAH, was terminated due to disappointing results.[1] The study failed to meet its primary endpoint of reducing pulmonary vascular resistance (PVR).[1][7] In fact, the results indicated a negative effect on pulmonary hemodynamics and cardiac function in patients receiving this compound ethyl compared to placebo.[7][8] This outcome underscores the complexities of the serotonin pathway in human PAH and highlights the critical need for further research to understand the discrepancies between preclinical models and clinical reality.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical studies of TPH1 inhibitors and the clinical trial of this compound ethyl.

Table 1: Preclinical Efficacy of TPH1 Inhibitors in Rodent Models of Pulmonary Hypertension

CompoundModelKey ParameterControl/VehicleTreatment GroupPercentage Improvement
TPT-004 SuHx RatRight Ventricular Systolic Pressure (RVSP)79.1 mmHg62.8 mmHg~20% reduction[5]
Mean Pulmonary Artery Pressure (mPAP)48.9 mmHg41.2 mmHg~16% reduction[9]
This compound ethyl Rat ModelPulmonary Artery Wall Thickness-Significant reduction-[10]

Table 2: Key Hemodynamic Results from the ELEVATE-2 Phase 2b Clinical Trial of this compound Ethyl in PAH Patients

| Treatment Group | N | Baseline PVR (dyn·s/cm⁵) (mean ± SD) | Week 24 PVR (dyn·s/cm⁵) (mean ± SD) | Least-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE) | | :--- | :--- | :--- | :--- | :--- | :--- | | Placebo | 36 | 798.8 ± 368.6 | 780.2 ± 413.5 | 5.8% (18.1)[7] | | This compound ethyl 300 mg | 36 | 801.4 ± 359.8 | 1143.0 ± 643.5 | 63.1% (18.5)[7] | | This compound ethyl 600 mg | 36 | 811.2 ± 404.1 | 1157.0 ± 667.1 | 64.2% (18.0)[7] |

PVR: Pulmonary Vascular Resistance. An increase in PVR indicates a worsening of the condition.

Experimental Protocols

Detailed methodologies for two commonly used rodent models of pulmonary hypertension are provided below. These protocols can be adapted for the evaluation of TPH1 inhibitors like this compound.

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This model is widely used due to its simplicity and reproducibility in inducing PH.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-200g)

  • Monocrotaline (MCT)

  • 0.5 N HCl

  • 0.5 N NaOH

  • Sterile water for injection

  • Syringes and needles for subcutaneous injection

Procedure:

  • Preparation of MCT Solution:

    • Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/ml.

    • Neutralize the solution to a pH of 7.4 with 0.5 N NaOH.

    • Dilute the neutralized solution with sterile water to a final concentration of 60 mg/ml.[11]

  • Induction of PH:

    • Administer a single subcutaneous injection of the prepared MCT solution at a dose of 60 mg/kg body weight.[11][12]

  • Disease Development:

    • House the rats under standard conditions with ad libitum access to food and water.

    • Monitor the animals daily for signs of distress.

    • Pulmonary hypertension, characterized by vascular remodeling and increased right ventricular pressure, typically develops over a period of 3 to 4 weeks.[13]

  • Therapeutic Intervention:

    • Initiate treatment with this compound (or other test compounds) at a predetermined time point after MCT injection (e.g., day 14 or day 21) to assess its therapeutic potential.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 4 weeks post-MCT), perform hemodynamic measurements (e.g., right ventricular systolic pressure via right heart catheterization).

    • Harvest heart and lungs for histological analysis of vascular remodeling (e.g., medial wall thickness) and right ventricular hypertrophy (e.g., Fulton index).

Protocol 2: Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats

This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform-like lesions.

Materials:

  • Male Sprague-Dawley rats

  • Sugen 5416 (SU5416)

  • Vehicle for SU5416 (e.g., DMSO and/or saline with carboxymethylcellulose)

  • Hypoxia chamber with oxygen level control

  • Syringes and needles for subcutaneous injection

Procedure:

  • Induction of PH:

    • Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg.[13]

    • Immediately following the injection, place the rats in a normobaric hypoxia chamber with an oxygen concentration of 10% for 3 weeks.[13][14]

  • Return to Normoxia and Disease Progression:

    • After the 3-week hypoxic period, return the rats to normoxic conditions (room air).

    • The disease will continue to progress, with severe PH and right ventricular dysfunction developing over the following weeks.

  • Therapeutic Intervention:

    • Initiate treatment with this compound (or other test compounds) after the return to normoxia (e.g., at the beginning of week 4) to evaluate its effects on established, severe PH.

  • Endpoint Analysis:

    • Collect heart and lung tissues for detailed histological and molecular analyses to assess changes in vascular remodeling, inflammation, and right ventricular hypertrophy.

Visualizations

Signaling Pathway of Serotonin in Pulmonary Hypertension

G cluster_0 Pulmonary Artery Endothelial Cell cluster_1 Pulmonary Artery Smooth Muscle Cell Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin_endo Serotonin (5-HT) TPH1->Serotonin_endo Receptors 5-HT Receptors Serotonin_endo->Receptors Proliferation Cell Proliferation & Vasoconstriction Receptors->Proliferation Remodeling Vascular Remodeling Proliferation->Remodeling Platelets Platelets Serotonin_circ Circulating Serotonin (5-HT) Platelets->Serotonin_circ Serotonin_circ->Receptors This compound This compound This compound->TPH1

Caption: Serotonin signaling pathway in pulmonary hypertension and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_0 PH Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis MCT Monocrotaline (MCT) Injection (60 mg/kg) Treatment This compound Administration (e.g., daily oral gavage) MCT->Treatment Vehicle Vehicle Control MCT->Vehicle SuHx Sugen 5416 (20 mg/kg) + 3 weeks Hypoxia (10% O2) SuHx->Treatment SuHx->Vehicle Hemodynamics Hemodynamic Assessment (RVSP, mPAP) Treatment->Hemodynamics Vehicle->Hemodynamics Histology Histological Analysis (Vascular Remodeling, RV Hypertrophy) Hemodynamics->Histology end Histology->end start start->MCT start->SuHx

Caption: Experimental workflow for evaluating this compound in rodent models of pulmonary hypertension.

Conclusion and Future Directions

The investigation of TPH1 inhibitors like this compound has significantly advanced our understanding of the role of peripheral serotonin in the pathophysiology of pulmonary hypertension. While preclinical data for TPH1 inhibition has been largely positive, the negative outcome of the ELEVATE-2 trial with this compound highlights a critical translational gap. This discrepancy emphasizes the need for further research to elucidate the complex and potentially multifaceted roles of serotonin in human PAH. Future studies should focus on:

  • Understanding the differences between preclinical models and human disease: Investigating species-specific differences in serotonin signaling and metabolism.

  • Exploring alternative TPH1 inhibitors and delivery methods: The promising preclinical results of inhaled TPT-004 suggest that local delivery to the lungs may be a more effective and safer approach.

  • Identifying patient subpopulations: It is possible that a subset of PAH patients may respond differently to TPH1 inhibition based on their specific disease etiology or genetic background.

For researchers and drug development professionals, the story of this compound serves as a crucial case study. It underscores the importance of rigorous preclinical evaluation while also demonstrating that promising preclinical results do not always translate to clinical success. A thorough understanding of the underlying biology and a cautious approach to clinical trial design are paramount for the development of new and effective therapies for pulmonary hypertension.

References

Rodatristat: Application Notes for Investigating Serotonin-Mediated Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201) is a prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1][2] By selectively targeting peripheral serotonin production, this compound was developed as a tool to investigate the role of serotonin in various physiological and pathophysiological processes, particularly those outside the central nervous system. This is because this compound was designed to not cross the blood-brain barrier, thereby avoiding direct effects on central serotonin levels.[3]

The primary application of this compound has been in the study of pulmonary arterial hypertension (PAH). The scientific rationale was based on evidence that increased peripheral serotonin can lead to the proliferation of pulmonary artery smooth muscle cells (PASMCs), a key feature in the pathology of PAH.[2][4] this compound was investigated for its potential to halt or reverse the vascular remodeling characteristic of this disease by reducing serotonin levels.[1]

However, the Phase 2b clinical trial, ELEVATE 2, which investigated the efficacy and safety of this compound ethyl in patients with PAH, did not meet its primary endpoint and indicated a worsening of the condition in patients receiving the drug compared to placebo.[5][6] This outcome has provided critical, albeit unexpected, insights into the complex role of serotonin in PAH, suggesting that a simple reduction of peripheral serotonin may not be a viable therapeutic strategy and may even be detrimental.

These application notes provide an overview of the use of this compound in research, with detailed protocols for key experiments and a summary of the quantitative data from preclinical and clinical studies. This information is intended to guide researchers in designing experiments to further explore serotonin-mediated signaling, with the important context of the clinical trial results.

Mechanism of Action

This compound acts as a competitive inhibitor of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in peripheral serotonin biosynthesis. By inhibiting TPH1, this compound effectively reduces the amount of serotonin produced in the periphery, including in the gastrointestinal tract and pulmonary vasculature.

cluster_synthesis Peripheral Serotonin Synthesis cluster_inhibition Inhibition by this compound cluster_effects Downstream Effects in PAH Pathophysiology Tryptophan L-Tryptophan TPH1 TPH1 Tryptophan->TPH1 HTP 5-Hydroxytryptophan AADC AADC HTP->AADC Serotonin Serotonin (5-HT) Serotonin_effect Increased Serotonin TPH1->HTP AADC->Serotonin This compound This compound This compound->TPH1 Inhibits PASMC Pulmonary Artery Smooth Muscle Cell Proliferation & Contraction Serotonin_effect->PASMC Vascular_Remodeling Vascular Remodeling & Vasoconstriction PASMC->Vascular_Remodeling start Start acclimatize Acclimatize Rats start->acclimatize mct_injection Induce PAH (Monocrotaline 60 mg/kg s.c.) acclimatize->mct_injection grouping Randomize into Treatment Groups mct_injection->grouping treatment Daily Oral Gavage (Vehicle or this compound) grouping->treatment monitoring Monitor Animal Health treatment->monitoring monitoring->treatment Repeat for ~14 days endpoint Endpoint Assessment (e.g., Day 28) monitoring->endpoint hemo Hemodynamic Measurements endpoint->hemo rvh RV Hypertrophy Assessment endpoint->rvh histo Lung Histology endpoint->histo biomarkers Biomarker Analysis endpoint->biomarkers end End start Patient Screening baseline Baseline Assessments (RHC, 6MWT, etc.) start->baseline randomization Randomization (1:1:1) baseline->randomization placebo Placebo BID randomization->placebo rodatristat300 This compound 300mg BID randomization->rodatristat300 rodatristat600 This compound 600mg BID randomization->rodatristat600 treatment_period 24-Week Treatment Period (with interim visits) placebo->treatment_period rodatristat300->treatment_period rodatristat600->treatment_period final_assessments Final Assessments (RHC, 6MWT, etc.) treatment_period->final_assessments ole Optional Open-Label Extension final_assessments->ole end Study Completion final_assessments->end ole->end

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Rodatristat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodatristat ethyl (also known as RVT-1201 or KAR5585) is a prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2] TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues, primarily in enterochromaffin (EC) cells of the gastrointestinal tract.[1] By inhibiting TPH1, this compound aims to reduce the production of peripheral serotonin, which has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH).[1][3] Elevated levels of serotonin can promote the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to the vascular remodeling seen in PAH.[1]

These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound and other TPH1 inhibitors. The assays are designed to:

  • Quantify the inhibitory effect of this compound on TPH1 activity within a cellular context.

  • Measure the consequential reduction in serotonin secretion from relevant cell models.

  • Assess the downstream functional effects on target cells, such as the proliferation and migration of PASMCs.

While this compound ethyl showed promise in preclinical models, the Phase 2b ELEVATE-2 clinical trial in patients with PAH did not meet its primary endpoint and showed a negative effect on pulmonary hemodynamics and cardiac function.[4][5] Nevertheless, the assays described herein remain valuable tools for the preclinical evaluation of TPH1 inhibitors for other potential therapeutic applications.

Mechanism of Action of this compound

This compound ethyl is a prodrug that is converted to its active form, this compound, in the body. This compound is a competitive inhibitor of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By blocking this initial and rate-limiting step, this compound effectively reduces the synthesis of serotonin in peripheral tissues. Due to its chemical properties, this compound has limited ability to cross the blood-brain barrier, thereby minimizing its effects on central nervous system serotonin levels.[1]

tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH1 serotonin Serotonin (5-HT) htp->serotonin AADC pasmc_proliferation PASMC Proliferation & Migration serotonin->pasmc_proliferation stimulates This compound This compound tph1 TPH1 This compound->tph1 aadc AADC start Seed Cells in 96-well Plate treat Treat with this compound (Dose-Response) start->treat fix Fix and Permeabilize Cells treat->fix block Block Non-Specific Binding fix->block primary_ab Incubate with Primary Antibody (anti-TPH1) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Add Substrate and Measure Absorbance secondary_ab->detect analyze Analyze Data and Determine IC50 detect->analyze start Culture Enterochromaffin-like Cells (e.g., BON cells) treat Treat with this compound (Dose-Response) start->treat collect Collect Cell Culture Supernatant treat->collect measure Measure Serotonin Concentration (ELISA or HPLC) collect->measure analyze Analyze Data and Determine IC50 for Secretion measure->analyze start Culture PASMCs in 96-well Plate serum_starve Serum Starve Cells start->serum_starve pre_treat Pre-treat with this compound serum_starve->pre_treat stimulate Stimulate with Serotonin pre_treat->stimulate prolif_assay Measure Proliferation (e.g., BrdU or MTT) stimulate->prolif_assay analyze Analyze Data prolif_assay->analyze start Serum Starve PASMCs prepare_chamber Prepare Boyden Chamber: - Lower: Serotonin +/- this compound - Upper: PASMCs +/- this compound start->prepare_chamber incubate Incubate to Allow Migration prepare_chamber->incubate remove_cells Remove Non-migrated Cells incubate->remove_cells stain_cells Fix and Stain Migrated Cells remove_cells->stain_cells quantify Count Migrated Cells (Microscopy) stain_cells->quantify

References

Application Notes: Immunohistochemical Analysis of Tryptophan Hydroxylase 1 (TPH1) Expression Following Rodatristat Ethyl Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] The isoform TPH1 is responsible for serotonin synthesis in peripheral tissues, such as the gut and pulmonary artery endothelial cells, while the TPH2 isoform synthesizes serotonin in the brain.[1][2][4] Peripheral serotonin has been implicated in the pathophysiology of various diseases, including pulmonary arterial hypertension (PAH), where it promotes pulmonary artery smooth muscle cell proliferation.[3][5][6]

Rodatristat ethyl is a prodrug of this compound, a potent and peripheral inhibitor of TPH1.[3][5][7] By design, it does not cross the blood-brain barrier, allowing it to specifically target peripheral serotonin production without affecting central nervous system serotonin levels.[7][8] This mechanism makes this compound ethyl a candidate for diseases characterized by excessive peripheral serotonin.[7] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the expression of TPH1 protein within tissue sections, providing valuable insight into the pharmacodynamic effects of inhibitors like this compound ethyl at the cellular level. These application notes provide a detailed protocol for performing and analyzing TPH1 IHC on tissues from subjects treated with this compound ethyl.

Signaling Pathway and Mechanism of Action

TPH1 catalyzes the initial and rate-limiting step in the synthesis of peripheral serotonin, which is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). 5-HTP is then converted to serotonin (5-HT). This compound acts by directly inhibiting the enzymatic activity of TPH1, thereby reducing the overall production of peripheral serotonin.[5][7] This reduction in serotonin is hypothesized to halt or reverse pathological processes like the pulmonary vascular remodeling seen in PAH.[3][5]

However, recent clinical trial data (ELEVATE 2) for this compound ethyl in PAH did not meet efficacy endpoints and showed an increase in adverse events, suggesting the modulation of serotonin in this disease is more complex than previously understood and may have unintended negative effects on cardiac function.[6][9][10]

TPH1_Inhibition_Pathway cluster_synthesis Serotonin Synthesis Pathway cluster_drug Drug Intervention tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp TPH1 (Rate-Limiting Step) serotonin Serotonin (5-HT) htp->serotonin AADC effect Pathophysiological Effects (e.g., Vascular Remodeling) serotonin->effect This compound This compound This compound->htp Inhibition

Caption: Mechanism of this compound, a TPH1 inhibitor that blocks peripheral serotonin synthesis.

Experimental Design and Workflow

A typical preclinical study to evaluate the effect of this compound ethyl on TPH1 expression would involve treating animal models of a relevant disease (e.g., PAH) and then collecting tissues of interest (e.g., lung, gut) for IHC analysis. A standard workflow ensures reproducibility and accurate interpretation of results.

IHC_Workflow cluster_groups 1. Treatment Groups start Experimental Setup control Control Group vehicle Vehicle Group This compound This compound Ethyl Group tissue_collection 2. Tissue Collection (e.g., Lungs, Intestine) control->tissue_collection vehicle->tissue_collection This compound->tissue_collection fixation 3. Fixation & Processing (e.g., 10% NBF, Paraffin Embedding) tissue_collection->fixation sectioning 4. Microtomy (4-5 µm sections) fixation->sectioning staining 5. Immunohistochemistry (TPH1 Staining Protocol) sectioning->staining imaging 6. Digital Slide Scanning (Whole Slide Imaging) staining->imaging analysis 7. Quantitative Analysis (H-Score, Positive Cell Count) imaging->analysis data_interp 8. Data Interpretation analysis->data_interp

Caption: Standard experimental workflow for TPH1 immunohistochemistry analysis.

Detailed Experimental Protocols

Protocol 1: Tissue Preparation and Sectioning
  • Tissue Collection : Euthanize animals according to approved institutional guidelines. Immediately perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Fixation : Dissect tissues of interest (e.g., lungs, distal ileum) and fix in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.

  • Processing : Dehydrate the fixed tissues through a graded series of ethanol (70%, 80%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin wax.

  • Embedding : Embed the infiltrated tissues in paraffin blocks.

  • Sectioning : Cut 4-5 µm thick sections using a microtome. Float sections onto charged glass slides and bake at 60°C for 1 hour to ensure adherence.

Protocol 2: TPH1 Immunohistochemical Staining

This protocol is a general guideline. Optimization of antibody concentrations and incubation times is essential.

Materials:

  • Primary Antibody: Anti-TPH1 antibody (e.g., Rabbit Polyclonal or Mouse Monoclonal[11][12][13]). Validate specificity.

  • Detection System: HRP-polymer based detection kit.

  • Antigen Retrieval Solution: Tris-EDTA buffer (pH 9.0) or Citrate Buffer (pH 6.0).

  • Chromogen: DAB (3,3'-Diaminobenzidine).

  • Counterstain: Hematoxylin.

  • Blocking Buffer: 10% normal goat serum (or serum from the host of the secondary antibody) in PBS with 0.3% Triton X-100.[14]

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

Procedure:

  • Deparaffinization and Rehydration : Immerse slides in xylene (2x5 min), followed by 100% ethanol (2x3 min), 95% ethanol (1x3 min), 70% ethanol (1x3 min), and finally rinse in distilled water.

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution in a pressure cooker or water bath (95-100°C) for 20-40 minutes. Allow slides to cool to room temperature.

  • Peroxidase Block : Wash slides in PBST. Incubate with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBST.

  • Blocking : Incubate sections in blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.[14]

  • Primary Antibody Incubation : Dilute the primary anti-TPH1 antibody in blocking buffer to its optimal concentration. Drain the blocking buffer from the slides and apply the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation : Wash slides 3x5 minutes in PBST. Apply the HRP-conjugated secondary antibody according to the detection kit manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Chromogen Development : Wash slides 3x5 minutes in PBST. Apply the DAB chromogen solution and incubate until a brown precipitate is visible (typically 2-10 minutes). Monitor under a microscope to avoid overstaining.

  • Counterstaining : Rinse slides thoroughly in distilled water. Counterstain with hematoxylin for 30-60 seconds. "Blue" the sections in running tap water.

  • Dehydration and Mounting : Dehydrate the slides through a graded series of ethanol, clear in xylene, and coverslip using a permanent mounting medium.

Protocol 3: Image Acquisition and Quantitative Analysis
  • Image Acquisition : Scan the stained slides using a whole-slide digital scanner at 20x or 40x magnification to create high-resolution digital images.

  • Quantitative Analysis : Use image analysis software (e.g., QuPath, ImageJ with IHC plugins, Visiopharm) to quantify TPH1 expression.[15]

    • Region of Interest (ROI) Selection : Manually or automatically define ROIs within the tissue (e.g., pulmonary arterioles, intestinal mucosa).

    • Color Deconvolution : Separate the DAB (brown) and Hematoxylin (blue) stains into distinct channels for analysis.[16]

    • Cell Segmentation : Identify individual cells based on the hematoxylin-stained nuclei.

    • Scoring : Quantify the intensity of the DAB signal within the cytoplasm of segmented cells. Common methods include:

      • H-Score : A semi-quantitative score calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity level (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells at that intensity. The score ranges from 0 to 300.[15]

      • Percentage of Positive Cells : The percentage of cells showing any positive staining above a defined threshold.

Quantification_Logic cluster_DAB DAB Channel (TPH1) cluster_H Hematoxylin Channel (Nuclei) img Digital Image Acquisition roi Define Region of Interest (ROI) img->roi deconv Color Deconvolution (Separate Hematoxylin & DAB) roi->deconv dab_intensity Measure Staining Intensity (0, 1+, 2+, 3+) deconv->dab_intensity cell_seg Cell Segmentation deconv->cell_seg combine Combine Data: Assign Intensity to Each Cell dab_intensity->combine cell_seg->combine output Calculate Metrics: - H-Score - % Positive Cells combine->output

Caption: Logical workflow for quantitative immunohistochemistry analysis.

Data Presentation

Quantitative data from IHC analysis should be summarized in a clear, tabular format to facilitate comparison between treatment groups. The following is an example of how to present such data.

Table 1: Example Quantitative IHC Data for TPH1 Expression in Lung Tissue

Treatment GroupN (Animals)TPH1-Positive Cells (%) (Mean ± SEM)Average H-Score (Mean ± SEM)
Control (Untreated) 875.4 ± 4.2185.6 ± 10.1
Vehicle 873.9 ± 5.1181.2 ± 12.5
This compound Ethyl 851.3 ± 3.8110.7 ± 8.9

*Note: Data are hypothetical and for illustrative purposes only. Statistical significance (e.g., p < 0.05, indicated by ) should be determined using appropriate statistical tests like ANOVA followed by post-hoc tests.

Conclusion

Immunohistochemistry is an indispensable tool for evaluating the in-situ effects of TPH1 inhibitors like this compound ethyl. A robust, well-validated IHC protocol combined with quantitative image analysis can provide crucial data on target engagement and the biological response to treatment. This information helps to understand the drug's mechanism of action at a tissue and cellular level, which is essential for both preclinical and clinical drug development. Given the complex outcomes of TPH1 inhibition observed in clinical trials, detailed tissue-level analysis is more important than ever to fully elucidate the role of the peripheral serotonin pathway in health and disease.[9][10]

References

Troubleshooting & Optimization

Interpreting unexpected results in Rodatristat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rodatristat. The information is designed to help interpret unexpected results and guide experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the intended mechanism of action for this compound and its expected biological effect?

A1: this compound is a potent, peripheral inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin from tryptophan.[1][2] Its prodrug, this compound ethyl, is designed to be orally administered. By inhibiting TPH1, this compound is expected to reduce the production of peripheral serotonin.[3][4] This was investigated as a potential treatment for pulmonary arterial hypertension (PAH), where excess peripheral serotonin is believed to contribute to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling.[1][2] The intended effect is to halt or reverse these pathological changes in the pulmonary vasculature.[1][5] Importantly, this compound ethyl was designed to not cross the blood-brain barrier, thereby avoiding effects on central nervous system serotonin levels.[3]

Q2: My experiment shows a significant reduction in the serotonin biomarker 5-HIAA, but I am not observing the expected therapeutic effect (e.g., improvement in pulmonary hemodynamics). Why might this be?

A2: This finding is consistent with the results of the Phase 2b ELEVATE-2 clinical trial. In that study, this compound ethyl successfully engaged its target, leading to robust, dose-dependent reductions of 5-hydroxyindoleacetic acid (5-HIAA), the major metabolite of serotonin, in both plasma and urine.[1][6] However, this reduction in peripheral serotonin did not translate into the expected therapeutic benefit for PAH patients. In fact, the trial reported a negative effect on pulmonary hemodynamics and cardiac function.[7][8]

Several hypotheses could explain this discrepancy:

  • Complexity of the Serotonergic System: The role of serotonin in PAH may be more complex than initially understood from preclinical models. While it may drive vascular remodeling, serotonin might also have a protective role in maintaining cardiac contractility.[5][6] Its reduction could therefore have unintended negative consequences on heart function.[6][7]

  • Insufficiency of Animal Models: The established non-clinical animal models of PAH (like monocrotaline and SUGEN-hypoxia models) may not sufficiently replicate the complexity of the human serotonergic system and its role in the disease.[6][9] While showing promise in these models, the therapeutic effect did not translate to humans.[2][10]

  • Dual Role of Serotonin: It's possible that serotonin exerts a dual role in PAH patients, leading to hyperproliferation of smooth muscle cells but also contributing to necessary myocardial contractility. Reducing serotonin concentration in this context may have had detrimental effects.[5]

Q3: I am observing a worsening of cardiac function or other adverse effects in my in vivo models. Is this an expected finding?

A3: Yes, this observation aligns with the unexpected outcomes of the ELEVATE-2 clinical trial. The study was terminated early after it was found that treatment with this compound ethyl had a negative effect on several clinically relevant endpoints.[6][7] Compared to placebo, patients receiving this compound ethyl showed:

  • An increase in Pulmonary Vascular Resistance (PVR), the primary endpoint.[6][8]

  • Worsening of markers of right heart failure, including stroke volume, NT-proBNP, right atrial pressure, and cardiac index.[6][11]

Therefore, observing a negative impact on cardiac function in an experimental setting is a critical finding and is consistent with the clinical data in humans, suggesting that inhibiting peripheral serotonin synthesis via this compound may be detrimental in the context of PAH.[7][8]

Q4: What are the known pharmacokinetic properties and potential for drug-drug interactions with this compound?

A4: this compound ethyl is the oral prodrug of this compound.[1] In healthy subjects, this compound ethyl achieved dose-dependent reductions in serotonin synthesis, with maximal reduction of the biomarker 5-HIAA by day 7 of treatment. This inhibition was shown to be reversible, with 5-HIAA levels returning to near baseline 7 days after dosing cessation.[12] In vitro and in silico modeling have suggested a low to moderate risk for drug-drug interactions. There is a potential for weak interactions with substrates of cytochrome P450 enzymes (CYP2C8 and CYP3A) and certain drug transporters.[1]

Q5: My in vitro results with this compound are promising, but they are not translating to my in vivo experiments. What could be the reason?

A5: This is a common challenge in drug development and reflects the discrepancy observed with this compound itself. Promising results in isolated cell cultures or enzyme assays may not translate to a whole organism for several reasons:

  • Systemic Complexity: The in vivo environment involves complex feedback loops and interactions between different organ systems that are absent in vitro. As seen in the ELEVATE-2 trial, the systemic reduction of serotonin had unforeseen negative effects on cardiac function, which would not be apparent in an in vitro assay focused on pulmonary artery smooth muscle cell proliferation.[6][7]

  • Pharmacokinetics and Tissue Distribution: While this compound was shown to achieve pharmacologically relevant concentrations in lung tissue in nonclinical studies, the overall systemic effect of serotonin reduction appears to have outweighed any potential local benefit.[1]

  • Model Limitations: The in vivo model itself may not fully capture the human disease state, as was suggested for the animal models of PAH used in preclinical this compound studies.[6]

Quantitative Data Summary

The following tables summarize key data from preclinical and clinical studies, highlighting the discrepancy in outcomes.

Table 1: Preclinical Efficacy of this compound Ethyl in Animal Models of PAH

Animal ModelKey FindingsReference
Rat Monocrotaline & SUGEN-HypoxiaDemonstrated efficacy; reduced serotonin biosynthesis by ~40-50%.[4][10]
Rat Monocrotaline & SUGEN-HypoxiaSignificantly improved vascular remodeling and pulmonary vascular resistance.[2][4]
Rat ModelsDose-dependently decreased serum, gut, and lung serotonin levels.[13]

Table 2: Key Hemodynamic Results from the ELEVATE-2 Phase 2b Trial (Week 24)

ParameterPlacebo (n=36)This compound Ethyl 300 mg BID (n=36)This compound Ethyl 600 mg BID (n=36)Reference
Change in PVR from Baseline (%) 5.8% 63.1% 64.2% [6][7][8]
Change in Stroke VolumeNegative effect observedNegative effect observed[6]
Change in Cardiac IndexNegative effect observedNegative effect observed[6]

PVR: Pulmonary Vascular Resistance. Data represents least-squares mean percent change.

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2

EventPlacebo (n=36)This compound Ethyl 300 mg BID (n=36)This compound Ethyl 600 mg BID (n=36)Reference
Any TEAE 81% (29 patients)92% (33 patients)100% (36 patients)[6][7]
TEAE Leading to Discontinuation 8% (3 patients)11% (4 patients)11% (4 patients)[6][7]
TEAE Leading to Death 0%3% (1 patient)0%[7]

Experimental Protocols

Protocol 1: General Protocol for TPH1 Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of this compound on TPH1 enzyme activity.

  • Objective: To determine the IC50 value of this compound for TPH1.

  • Materials:

    • Recombinant human TPH1 enzyme.

    • L-tryptophan (substrate).

    • Tetrahydrobiopterin (BH4) (cofactor).

    • Catalase.

    • Dithiothreitol (DTT).

    • Assay buffer (e.g., HEPES buffer, pH 7.5).

    • This compound (inhibitor) at various concentrations.

    • Detection reagents for 5-hydroxytryptophan (5-HTP), the product of the reaction.

    • 96-well microplate.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.

    • Add the TPH1 enzyme to the reaction mixture.

    • Add varying concentrations of this compound (or vehicle control) to the wells of the microplate.

    • To initiate the reaction, add L-tryptophan to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a strong acid like perchloric acid).

    • Quantify the amount of 5-HTP produced. This can be done using methods such as HPLC with fluorescence or electrochemical detection.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Measurement of 5-HIAA in Plasma or Urine

This protocol outlines the measurement of the serotonin metabolite 5-HIAA, a key biomarker for assessing the pharmacodynamic effect of this compound in vivo.[1]

  • Objective: To quantify the concentration of 5-HIAA in biological samples from subjects treated with this compound.

  • Sample Collection and Preparation:

    • Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Urine: Collect 24-hour urine samples. Measure the total volume and store an aliquot at -80°C. For spot urine samples, normalize 5-HIAA concentration to creatinine concentration.[1]

    • Preparation: Prior to analysis, samples may require protein precipitation (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation.

  • Analytical Method:

    • The most common and validated method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1]

    • Chromatography: Use a reverse-phase C18 column to separate 5-HIAA from other components in the sample matrix.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. An isotopically labeled internal standard (e.g., 13C6-5-HIAA) should be used for accurate quantification.

  • Procedure:

    • Thaw samples and internal standard on ice.

    • Perform protein precipitation on samples, controls, and calibration standards.

    • Centrifuge and transfer the supernatant to injection vials.

    • Inject the samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Calculate the 5-HIAA concentration in the unknown samples using the regression equation from the calibration curve.

    • For urine samples, express the result as a ratio to creatinine concentration (e.g., ng of 5-HIAA / mg of creatinine).[1]

Visualizations

G cluster_pathway Serotonin Synthesis Pathway cluster_inhibition Mechanism of Inhibition Tryptophan Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH1 Tryptophan->HTP TPH1 Serotonin Serotonin (5-HT) HTP->Serotonin AADC This compound This compound TPH1_enzyme TPH1 This compound->TPH1_enzyme Inhibits

Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

G cluster_workflow Troubleshooting Workflow: Unexpected In Vivo Results Start In Vivo Experiment Shows Worsening Cardiac Function Check_PD Confirm Target Engagement: Measure 5-HIAA Levels Start->Check_PD PD_Reduced 5-HIAA is Reduced Check_PD->PD_Reduced Yes PD_Not_Reduced 5-HIAA is Not Reduced Check_PD->PD_Not_Reduced No Hypothesis Hypothesis: Systemic serotonin reduction has negative cardiac effects, consistent with ELEVATE-2 trial results. PD_Reduced->Hypothesis Troubleshoot_PK Troubleshoot Experiment: Check drug formulation, dose, stability, route of administration. PD_Not_Reduced->Troubleshoot_PK

Caption: Workflow for troubleshooting unexpected adverse findings in this compound in vivo studies.

G cluster_logic Logic of Discrepant this compound Outcomes Preclinical Preclinical Premise: Animal models show excess peripheral serotonin drives PAH. Expected Expected Outcome: Reduced serotonin will ameliorate PAH in humans. Preclinical->Expected Mechanism Mechanism of Action: This compound inhibits TPH1, reducing peripheral serotonin. Mechanism->Expected Actual Actual Clinical Outcome: Reduced serotonin worsens cardiac function and hemodynamics in PAH patients. Expected->Actual Contradicted by ELEVATE-2 Data Conclusion Conclusion: 1. Human pathophysiology is more complex. 2. Serotonin may have protective cardiac effects. 3. Animal models were not predictive. Actual->Conclusion

Caption: Logical relationship between preclinical expectations and clinical outcomes for this compound.

References

Rodatristat Dose-Response Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rodatristat. The information is designed to assist in the optimization of dose-response curve experiments and address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound ethyl is the prodrug of this compound, a potent and peripherally restricted inhibitor of tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the rate-limiting enzyme in the synthesis of peripheral serotonin.[1][3] By inhibiting TPH1, this compound aims to reduce the levels of circulating serotonin. It is specifically designed not to cross the blood-brain barrier, thereby avoiding interference with central nervous system serotonin production.[4]

Q2: What was the intended therapeutic application for this compound?

A2: this compound was developed for the treatment of pulmonary arterial hypertension (PAH).[4][5][6] The underlying hypothesis was that excessive peripheral serotonin contributes to the pulmonary vascular remodeling characteristic of PAH.[1][2]

Q3: What are the key takeaways from the clinical dose-ranging studies?

A3: The Phase 2b ELEVATE-2 clinical trial, a dose-ranging study, investigated this compound ethyl at 300 mg and 600 mg twice-daily doses in patients with PAH.[7][8] The trial did not meet its primary efficacy endpoints. The results indicated that reducing peripheral serotonin with this compound had a negative effect on pulmonary hemodynamics and cardiac function in this patient population.[7][8][9] Consequently, the study's open-label extension was terminated.[7] This outcome suggests that the serotonin pathway may not be a suitable therapeutic target for PAH in the manner hypothesized.[8]

Q4: How does this compound affect serotonin biomarkers?

A4: In studies with healthy subjects, this compound ethyl demonstrated a dose-dependent reduction in 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, in both plasma and urine.[10] Doses up to 300 mg twice daily resulted in a proportional decrease, while higher doses showed a plateau effect, yielding only minimal additional reduction.[10] The inhibition of serotonin synthesis was found to be reversible, with 5-HIAA levels returning to near baseline within 7 days after dosing cessation.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on this compound ethyl.

Table 1: ELEVATE-2 Phase 2b Clinical Trial Dosing and Primary Endpoint [7][8]

Treatment GroupDoseNumber of ParticipantsMean Percent Change in PVR (from Baseline to Week 24)
Placebo-36+5.8%
This compound Ethyl300 mg BID36+63.1%
This compound Ethyl600 mg BID36+64.2%
PVR: Pulmonary Vascular Resistance. BID: Twice daily.

Table 2: Pharmacodynamic Effect of this compound Ethyl in Healthy Subjects [10]

Dose (Twice Daily)Plasma 5-HIAA ReductionUrine 5-HIAA Reduction
≤ 300 mgProportional decrease (-46% at 300 mg)Proportional decrease (-47% at 300 mg)
> 300 mg (up to 800 mg)Plateaued (-54% at 800 mg)Plateaued (-59% at 800 mg)
5-HIAA: 5-hydroxyindoleacetic acid, a major serotonin metabolite.

Signaling Pathway and Experimental Workflow Visualization

The diagrams below illustrate the mechanism of action for this compound and a generalized workflow for dose-response curve optimization.

cluster_pathway This compound Mechanism of Action Tryptophan Tryptophan TPH1 TPH1 Enzyme (Tryptophan Hydroxylase 1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan TPH1->FiveHTP Rate-limiting step AADC AADC FiveHTP->AADC Serotonin Peripheral Serotonin AADC->Serotonin Effect ↓ Vascular Remodeling (Hypothesized) Serotonin->Effect This compound This compound This compound->TPH1 Inhibition

Caption: Mechanism of this compound as a TPH1 inhibitor to block peripheral serotonin synthesis.

cluster_workflow Dose-Response Experimental Workflow A 1. Assay Development (e.g., cell line selection, reagent optimization) B 2. Range Finding (Broad concentration screen) A->B C 3. Definitive Assay (Narrow concentration range, more replicates) B->C D 4. Data Acquisition (Measure endpoint, e.g., biomarker level) C->D E 5. Curve Fitting (4PL model) D->E F 6. Parameter Determination (IC50, Hill Slope) E->F

Caption: A generalized workflow for optimizing a dose-response curve experiment.

Experimental Protocols

Protocol: In Vitro TPH1 Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound (or other inhibitors) against TPH1.

1. Materials and Reagents:

  • Recombinant human TPH1 enzyme

  • This compound (active form)

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer (e.g., 40 mM HEPES, pH 7.2)

  • Stop Solution (e.g., 2% acetic acid in ethanol)

  • 96-well microplate

  • Detection system (e.g., HPLC with fluorescence or mass spectrometry detection to measure 5-hydroxytryptophan)

2. Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

  • Inhibitor Dilution: Perform a serial dilution of this compound to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM). Include a vehicle control (e.g., DMSO).

  • Plate Setup: Add the diluted inhibitor solutions to the wells of the 96-well plate.

  • Enzyme Addition: Add the TPH1 enzyme to all wells except for the "no enzyme" control.

  • Initiate Reaction: Start the enzymatic reaction by adding the cofactor (BH4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection: Quantify the amount of 5-hydroxytryptophan (the product) formed using a suitable detection method like HPLC.

3. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Troubleshooting Guide

Q5: My dose-response curve is flat or shows no inhibition. What should I check?

A5: A flat curve indicates a lack of compound activity under the experimental conditions.

  • Compound Integrity: Verify the identity, purity, and solubility of your this compound stock. Ensure it has not degraded. The active form, this compound, should be used for in-vitro assays, not the prodrug this compound ethyl.

  • Enzyme Activity: Confirm that the TPH1 enzyme is active. Run a positive control with a known TPH1 inhibitor.[11] Check that all necessary cofactors (like BH4 and iron) are present and at optimal concentrations.[12][13]

  • Assay Conditions: Ensure the assay buffer pH and incubation time/temperature are optimal for TPH1 activity. The reaction must be in the linear range.

  • Concentration Range: You may be testing a concentration range that is too low. Perform a wider range-finding experiment.

Q6: I'm observing high variability between my replicates. How can I improve precision?

A6: High variability can obscure the true dose-response relationship.

  • Pipetting Technique: Inaccurate pipetting is a major source of error.[14] Ensure pipettes are calibrated and use proper techniques, especially during serial dilutions.

  • Cell-Based Assays: If using a cell-based assay, ensure consistent cell seeding density and cell health.[15] Inconsistent cell numbers will lead to variable results.

  • Reagent Mixing: Ensure all reagents, especially viscous ones, are mixed thoroughly before being added to the assay plate.

  • Edge Effects: In 96-well plates, the outer wells can be prone to evaporation. Consider not using the outermost wells for critical data points or ensure proper plate sealing and humidification during incubation.

Q7: The bottom or top plateau of my sigmoidal curve is not well-defined. What does this mean?

A7: An incomplete curve can make it difficult to accurately determine parameters like IC50.[16]

  • Insufficient Concentration Range: If the top plateau (minimal inhibition) is missing, your lowest concentration may still be too high. If the bottom plateau (maximal inhibition) is not reached, you may need to test higher concentrations.

  • Compound Solubility: At high concentrations, the compound may be precipitating out of solution, preventing the achievement of a true maximal effect. Check the solubility of this compound in your assay medium.

  • Data Fitting: Constrain the top or bottom of the curve to control values (0% and 100% inhibition) during data analysis if you are confident in your controls.[16]

cluster_troubleshooting Troubleshooting Dose-Response Curves Start Problem with Dose-Response Curve Q_Shape What is the curve shape? Start->Q_Shape Flat Flat / No Response Q_Shape->Flat Flat Variable High Variability Q_Shape->Variable Variable Incomplete Incomplete Plateau Q_Shape->Incomplete Incomplete Sol_Flat Check: 1. Compound Integrity 2. Enzyme/Cell Activity 3. Assay Conditions Flat->Sol_Flat Sol_Variable Check: 1. Pipetting & Automation 2. Cell Seeding Density 3. Edge Effects Variable->Sol_Variable Sol_Incomplete Action: 1. Extend Concentration Range 2. Check Compound Solubility 3. Constrain Curve Fit Incomplete->Sol_Incomplete

Caption: A decision tree for troubleshooting common dose-response curve issues.

References

Rodatristat Clinical Trial Failure: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial failure of Rodatristat. The content is structured to address specific questions that may arise during experimental design and data interpretation related to tryptophan hydroxylase (TPH) inhibition and pulmonary arterial hypertension (PAH).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of this compound in the ELEVATE-2 clinical trial?

This compound ethyl failed in the Phase 2b ELEVATE-2 trial because it did not meet its primary efficacy endpoint. Instead of improving pulmonary hemodynamics, it had a negative effect. The trial showed that reducing peripheral serotonin concentrations with this compound worsened pulmonary vascular resistance (PVR) and cardiac function in patients with pulmonary arterial hypertension (PAH).[1][2][3][4] This unexpected outcome led to the early termination of the open-label extension of the study.[2][4]

Q2: What was the mechanism of action by which this compound was expected to treat PAH?

This compound is a potent inhibitor of tryptophan hydroxylase (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin.[5][6][7] The "serotonin hypothesis of pulmonary hypertension" suggests that increased serotonin levels contribute to the proliferation of pulmonary artery smooth muscle cells and vasoconstriction, key factors in the pathology of PAH.[1][5][8] By inhibiting TPH1, this compound was designed to reduce the production of peripheral serotonin, thereby halting or reversing the vascular remodeling characteristic of PAH.[7][9]

Q3: Were there any preclinical data that supported the investigation of this compound in PAH?

Yes, preclinical studies in animal models of PAH, such as the monocrotaline and SUGEN hypoxia rat models, suggested that TPH1 inhibition could be a viable therapeutic strategy.[7][10] In these models, this compound ethyl demonstrated an ability to reduce serotonin production and showed some positive effects on blood vessel remodeling, including a reduction in the wall thickness of the pulmonary artery.[9][10] However, some reports also indicated that the beneficial effects in these preclinical models were only very mild.[10]

Q4: What were the key results of the ELEVATE-2 trial that led to its failure?

The ELEVATE-2 trial showed that both the 300 mg and 600 mg twice-daily doses of this compound ethyl led to a significant increase in Pulmonary Vascular Resistance (PVR) at week 24 compared to placebo. Furthermore, treatment with this compound was associated with a worsening of several other clinically relevant secondary endpoints, including markers of right heart failure.[11]

Troubleshooting Guide for Researchers

Problem: My experimental results with a TPH inhibitor in a PAH model are inconsistent with the this compound clinical trial outcome.

Possible Reason 1: Differences between animal models and human pathophysiology. The negative outcome of the ELEVATE-2 trial strongly suggests that the established non-clinical animal models of PAH may not accurately represent the complexity of the human serotonergic system in this disease.[10] Your positive preclinical results might not translate to human subjects.

Suggested Action:

  • Critically evaluate the translational relevance of your animal model.

  • Consider investigating the specific differences in serotonin signaling and metabolism between your model and what is known in human PAH patients.

  • Explore alternative or more complex animal models that may better mimic the human condition.

Problem: I am designing a study with a novel TPH inhibitor for a different indication and want to avoid the pitfalls of this compound.

Possible Reason 2: Unforeseen off-target effects or complex downstream consequences of serotonin reduction. The ELEVATE-2 results suggest that simply lowering peripheral serotonin may have unintended negative consequences on cardiovascular function in the context of PAH. The exact mechanism for this is not yet fully understood.

Suggested Action:

  • Thoroughly characterize the selectivity and potential off-target effects of your TPH inhibitor.

  • In your preclinical studies, include a comprehensive assessment of cardiovascular and hemodynamic parameters beyond the primary efficacy endpoint.

  • Consider investigating the impact of your compound on different aspects of the serotonergic system, not just the overall level of serotonin.

Quantitative Data Summary

Table 1: Primary Efficacy Endpoint in ELEVATE-2 Trial

Treatment GroupLeast-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE)
Placebo (n=36)5.8% (18.1)
This compound ethyl 300 mg (n=36)63.1% (18.5)
This compound ethyl 600 mg (n=36)64.2% (18.0)

Source: The Lancet Respiratory Medicine[2][4]

Table 2: Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2 Trial

EventPlacebo (n=36)This compound ethyl 300 mg (n=36)This compound ethyl 600 mg (n=36)
Any TEAE29 (81%)33 (92%)36 (100%)
TEAE leading to study discontinuation3 (8%)4 (11%)4 (11%)
TEAE leading to death0 (0%)1 (3%)0 (0%)

Source: The Lancet Respiratory Medicine[2][4]

Experimental Protocols

Key Experiment: ELEVATE-2 Phase 2b Clinical Trial

  • Study Design: A phase 2b, dose-ranging, randomized, double-blind, placebo-controlled, multicenter trial.[2][3][4][12]

  • Participants: 108 adult patients with PAH (WHO Group 1), WHO functional class II or III, on stable background PAH therapy.[2][3][4]

  • Intervention: Participants were randomized (1:1:1) to receive placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[2][3][4][12]

  • Primary Endpoint: The primary endpoint was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[2][3][4]

  • Secondary Endpoints: Main secondary endpoints included changes in World Health Organization Functional Class, 6-minute walk distance, and N-terminal-pro-brain natriuretic peptide (NT-proBNP).[12]

  • Inclusion Criteria (hemodynamic):

    • Mean pulmonary arterial pressure (mPAP) of >20 mmHg.[13]

    • PVR ≥ 350 dyne•sec/cm5.[13]

    • Pulmonary capillary wedge pressure (PCWP) or left ventricular end diastolic pressure (LVEDP) of ≤ 12 mmHg if PVR ≥ 350 and < 500 dyne•sec/cm5, or PCWP/LVEDP ≤ 15 mmHg if PVR ≥ 500 dyne•sec/cm5.[13]

Visualizations

Serotonin_Synthesis_and_Rodatristat_Inhibition cluster_synthesis Serotonin Synthesis Pathway cluster_inhibition Drug Intervention Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH1->Five_HTP AADC->Serotonin This compound This compound This compound->TPH1 Inhibition

Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.

ELEVATE2_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up Screening Screening of PAH Patients (WHO Group 1, FC II/III) Inclusion Inclusion Criteria Met (n=108) Screening->Inclusion Randomization Randomization Inclusion->Randomization Placebo Placebo (n=36) Randomization->Placebo Rodatristat_300 This compound 300mg BID (n=36) Randomization->Rodatristat_300 Rodatristat_600 This compound 600mg BID (n=36) Randomization->Rodatristat_600 Treatment 24-Week Treatment Period Placebo->Treatment Rodatristat_300->Treatment Rodatristat_600->Treatment Endpoint Primary Endpoint Assessment: Change in PVR at Week 24 Treatment->Endpoint Secondary Secondary Endpoint Assessment Treatment->Secondary OLE Open-Label Extension (Terminated Early) Endpoint->OLE

Caption: Simplified workflow of the ELEVATE-2 clinical trial.

References

Troubleshooting Rodatristat-induced adverse effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rodatristat in animal models. The information is compiled from preclinical studies and general knowledge of tryptophan hydroxylase (TPH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] It is the active form of the prodrug this compound ethyl.[2][3] this compound is designed to specifically inhibit the peripheral isoform of the enzyme, TPH1, thereby reducing systemic serotonin levels without significantly affecting serotonin in the central nervous system (CNS), as it has a negligible ability to cross the blood-brain barrier.[4][5]

Q2: In which animal models has this compound been studied for pulmonary arterial hypertension (PAH)?

This compound has been evaluated in the monocrotaline (MCT) and SUGEN-hypoxia rat models of PAH.[1][3][6] In these models, it has been shown to reduce pulmonary vessel wall thickness.[1]

Q3: What were the findings of the clinical trials with this compound ethyl?

The ELEVATE-2 Phase 2b clinical trial investigating this compound ethyl in patients with PAH was terminated. The trial did not meet its primary endpoint and showed a negative effect on pulmonary hemodynamics and cardiac function.[5][7][8] Treatment-emergent adverse events were reported more frequently in the this compound ethyl groups compared to the placebo group.[5][7]

Q4: What is the rationale for inhibiting peripheral serotonin in PAH?

Serotonin is implicated in the pathogenesis of PAH. It is believed to promote the excessive growth of pulmonary artery smooth muscle cells, a key factor in the remodeling of pulmonary arteries seen in PAH.[3][6] TPH1, the enzyme responsible for peripheral serotonin production, is upregulated in the arterial endothelial cells of PAH patients.[3][6]

Troubleshooting Guide for Adverse Effects in Animal Models

While specific preclinical safety data for this compound is not extensively published, this guide provides troubleshooting for potential adverse effects based on studies of other TPH inhibitors and genetic models of TPH1 deficiency.

Issue 1: Reduced Body Weight or Weight Loss

  • Potential Cause: Inhibition of peripheral serotonin can impact gastrointestinal function and appetite. Studies with other TPH inhibitors, such as p-chlorophenylalanine (p-CPA), have shown weight loss in rats.[4] Additionally, TPH2 knockout mice, which have depleted central serotonin, and double knockout (TPH1/TPH2) mice have shown decreased body weight.[9]

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if weight loss is due to reduced appetite.

    • Assess Gastrointestinal Health: Observe for signs of diarrhea or other gastrointestinal distress. The most common treatment-emergent adverse events in early human studies with this compound were mild to moderate gastrointestinal issues.[2]

    • Dose Adjustment: If weight loss is significant, consider a dose reduction or a temporary cessation of treatment to observe for recovery.

    • Dietary Supplementation: Ensure the diet is palatable and provides adequate nutrition.

Issue 2: Cardiovascular Abnormalities

  • Potential Cause: Genetic disruption of the tph1 gene in mice, leading to a lack of peripheral serotonin, has been associated with cardiac dysfunction, including decreased cardiac output and stroke volume.[3] The negative outcomes in the ELEVATE-2 clinical trial also pointed to adverse effects on cardiac function.[7][8]

  • Troubleshooting Steps:

    • Hemodynamic Monitoring: If feasible, monitor cardiovascular parameters such as heart rate, blood pressure, and cardiac output using telemetry or other appropriate methods.

    • Echocardiography: Perform echocardiograms to assess cardiac structure and function, particularly looking for signs of right ventricular dysfunction.

    • Histopathological Analysis: At the end of the study, perform a thorough histological examination of the heart tissue to look for any abnormalities.

Issue 3: Dermatological and General Health Issues

  • Potential Cause: In a study where rats on a high tryptophan diet were treated with the TPH inhibitor p-CPA, alopecia (hair loss) and other skin changes were observed.[4] General signs of poor health, such as fatigue and breathing difficulties, were noted in TPH1 knockout mice.[3]

  • Troubleshooting Steps:

    • Regular Physical Examination: Conduct daily or frequent physical examinations of the animals, paying close attention to their coat, skin, and general activity levels.

    • Behavioral Assessment: Monitor for changes in behavior, such as lethargy, isolation, or reduced grooming, which can be indicators of poor health. A Functional Observational Battery (FOB) can be used to systematically assess neurobehavioral and physiological changes.[10]

    • Baseline and Endpoint Bloodwork: If possible, collect blood samples at the beginning and end of the study to assess general health parameters.

Summary of Potential Adverse Effects from TPH Inhibition in Animal Models
Adverse EffectAnimal Model/CompoundSpeciesReference
Weight Loss p-chlorophenylalanine (p-CPA)Rat[4]
TPH2 KO & TPH1/2 DKOMouse[9]
Cardiac Dysfunction TPH1 KnockoutMouse[3]
Alopecia & Skin Changes p-chlorophenylalanine (p-CPA)Rat[4]
Fatigue & Breathing Difficulties TPH1 KnockoutMouse[3]

Experimental Protocols

Protocol 1: Administration of this compound in Rodents

This is a general guideline; specific doses and vehicles should be determined based on the experimental design.

  • Compound Preparation:

    • This compound ethyl is the prodrug and is orally administered.

    • Prepare the dosing solution by suspending the compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The exact vehicle and concentration should be optimized for solubility and stability.

  • Administration:

    • Oral Gavage (PO): This is the most common and accurate method for oral dosing.[11]

      • For rats, typical volumes are 1-2 ml.[11]

      • For mice, the volume is typically around 0.5 ml.[11]

    • Subcutaneous (SC) Injection: If required, inject into the loose skin on the back of the neck.[11]

  • Dosing Frequency:

    • Dosing is typically once or twice daily, depending on the pharmacokinetic profile of the compound and the study design. Human clinical trials for this compound ethyl used twice-daily dosing.[2][5][7]

  • Animal Restraint:

    • Use appropriate manual restraint techniques for the species. For rats, a two-person technique may be necessary for some procedures.[11] Anesthesia is generally not required for these administration routes.[11]

Protocol 2: Monitoring for Adverse Effects

  • Daily Observations:

    • Check animals at least once daily for general health, including posture, activity level, and grooming.

    • Note any changes in skin or fur condition.

    • Observe for any signs of respiratory distress.

  • Weekly Measurements:

    • Record the body weight of each animal.

    • Measure food and water consumption per cage.

  • Cardiovascular Assessment (if applicable):

    • Utilize non-invasive methods like tail-cuff plethysmography for blood pressure monitoring.

    • For more detailed analysis, use implantable telemetry devices to continuously monitor blood pressure, heart rate, and activity.

    • Conduct echocardiography at baseline and at the end of the study to assess cardiac function.

  • Terminal Procedures:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (heart, lungs, liver, kidneys, spleen) for histopathological examination.

Visualizations

Rodatristat_Mechanism_of_Action cluster_periphery Peripheral Tissues (e.g., Gut, Lungs) cluster_cns Central Nervous System (CNS) Tryptophan Tryptophan TPH1 TPH1 Tryptophan->TPH1 Serotonin Serotonin (5-HT) PAH_Pathology PAH Pathobiology (e.g., Vasoconstriction, Cell Proliferation) Serotonin->PAH_Pathology Promotes TPH1->Serotonin Synthesis This compound This compound This compound->TPH1 Inhibition TPH2 TPH2 Serotonin_CNS Serotonin (5-HT) (Unaffected) TPH2->Serotonin_CNS Synthesis Tryptophan_CNS Tryptophan Tryptophan_CNS->TPH2 Blood_Brain_Barrier Blood-Brain Barrier Rodatristat_Systemic This compound (Systemic Circulation) Rodatristat_Systemic->this compound Rodatristat_Systemic->Blood_Brain_Barrier Does not cross

Caption: Mechanism of peripheral TPH1 inhibition by this compound.

Troubleshooting_Workflow Start Adverse Effect Observed (e.g., Weight Loss, Lethargy) Monitor Increase Monitoring Frequency (Daily health checks, food/water intake) Start->Monitor Assess Assess Severity Monitor->Assess Mild Mild/Moderate Assess->Mild is effect Severe Severe/Distress Assess->Severe is effect Continue Continue Study with Close Monitoring Mild->Continue Consult Consult with Veterinarian Severe->Consult Dose_Reduce Consider Dose Reduction Consult->Dose_Reduce Endpoint Consider Humane Endpoint Consult->Endpoint

Caption: General workflow for troubleshooting adverse effects.

References

Rodatristat Research Inconsistencies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the observed inconsistencies in research findings for Rodatristat. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this compound's preclinical promise and its unexpected clinical trial outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary inconsistency observed in this compound research?

A1: The central inconsistency lies in the conflicting results between preclinical studies and the Phase 2b ELEVATE-2 clinical trial. Preclinical data, particularly from rat models of pulmonary arterial hypertension (PAH), suggested that this compound ethyl, by inhibiting tryptophan hydroxylase (TPH) and reducing peripheral serotonin production, could be a viable treatment for PAH.[1][2] Early clinical data also supported its progression to Phase 2 trials.[1] However, the ELEVATE-2 trial demonstrated that this compound ethyl had a negative effect on pulmonary hemodynamics and cardiac function in patients with PAH, leading to the trial's termination.[3][4][5]

Q2: How significant was the negative outcome in the ELEVATE-2 trial?

A2: The results of the ELEVATE-2 trial were decisively negative. The primary endpoint, the percent change in pulmonary vascular resistance (PVR) from baseline to week 24, favored the placebo group. In fact, PVR significantly increased in both this compound treatment groups compared to the placebo group.[3][4][6][7]

Q3: What were the key quantitative findings from the ELEVATE-2 trial?

A3: The key quantitative data from the ELEVATE-2 trial are summarized in the tables below.

Table 1: Primary Efficacy Endpoint in ELEVATE-2 Trial
Treatment GroupLeast-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE)
Placebo5.8% (18.1)
This compound ethyl 300 mg twice daily63.1% (18.5)
This compound ethyl 600 mg twice daily64.2% (18.0)

Source: The Lancet Respiratory Medicine[3][4]

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in ELEVATE-2 Trial
Treatment GroupPatients with TEAEs (%)TEAEs Leading to Discontinuation (%)TEAEs Leading to Death (%)
Placebo29 (81%)3 (8%)0 (0%)
This compound ethyl 300 mg twice daily33 (92%)4 (11%)1 (3%)
This compound ethyl 600 mg twice daily36 (100%)4 (11%)0 (0%)

Source: The Lancet Respiratory Medicine[3][4]

Q4: What are the potential reasons for the discrepancy between preclinical and clinical results?

A4: Several factors could contribute to this discrepancy:

  • Species-Specific Differences: The animal models used in preclinical studies, such as the monocrotaline and SUGEN-hypoxia rat models, may not accurately replicate the complexity of the human serotonergic system in PAH.[6] Some research has even noted that this compound ethyl showed only mild beneficial effects in the monocrotaline rat model and no significant effect on pulmonary hemodynamics in the more clinically relevant SuHx rat model as a monotherapy.[8][9]

  • Complexity of Serotonin Signaling: The role of serotonin in human PAH may be more complex than initially understood. While preclinical data pointed to peripheral serotonin as a key driver of the disease, the clinical trial results suggest that its inhibition might have unexpected detrimental effects.[3][6]

  • Off-Target Effects: Although designed to be a peripheral TPH inhibitor, the possibility of unforeseen off-target effects in humans cannot be entirely ruled out.

  • Patient Population: The ELEVATE-2 trial enrolled patients with established PAH who were already on background therapies.[4] The effect of this compound in this patient population may differ from its effect in animal models with induced PAH.

Troubleshooting Experimental Issues

Issue 1: Difficulty in replicating the reported preclinical efficacy of this compound.

Troubleshooting Steps:

  • Animal Model Selection: Ensure the use of appropriate and well-characterized animal models of PAH. The SUGEN-hypoxia rat model is considered more clinically relevant than the monocrotaline model.[9] Be aware that even in the SuHx model, this compound ethyl as a monotherapy showed limited efficacy.[9]

  • Dosing and Administration: Verify the dose and route of administration of this compound ethyl. Preclinical studies that showed some positive effects often used combination therapies.[9]

  • Endpoint Measurement: Use precise and validated methods for measuring key endpoints such as mean pulmonary arterial pressure (mPAP) and vessel wall thickness.

Issue 2: Inconsistent results in Tryptophan Hydroxylase (TPH) inhibition assays.

Troubleshooting Steps:

  • Assay Protocol Adherence: Strictly follow a validated protocol for TPH1 inhibition assays. A detailed sample protocol is provided below.

  • Enzyme Activity: Ensure the TPH1 enzyme used in the assay is active and handled correctly.

  • Substrate and Cofactor Concentrations: Use optimal concentrations of the substrate (L-tryptophan) and the cofactor (tetrahydrobiopterin).

  • Data Analysis: Use appropriate kinetic models to analyze the inhibition data and determine IC50 values.

Detailed Experimental Protocols

Protocol 1: In Vitro Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on TPH1 enzyme activity.

Materials:

  • Recombinant human TPH1 enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., Tris-HCl)

  • This compound (test compound)

  • 96-well plates

  • Plate reader capable of measuring fluorescence or radioactivity

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a reaction mixture containing TPH1 enzyme, L-tryptophan, BH4, catalase, and DTT in assay buffer.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a 96-well plate.

    • Initiate the enzymatic reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., perchloric acid).

  • Detection:

    • The product of the reaction, 5-hydroxytryptophan (5-HTP), can be detected using various methods, including HPLC with fluorescence detection or by using a radiolabeled substrate and measuring radioactivity.

  • Data Analysis:

    • Calculate the percentage of TPH1 inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Measurement of Serotonin Metabolite (5-HIAA) in Plasma or Urine

Objective: To assess the in vivo pharmacodynamic effect of this compound by measuring the levels of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[10][11]

Materials:

  • Plasma or urine samples from experimental subjects

  • Internal standard (e.g., deuterated 5-HIAA)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • Add the internal standard to each sample.

    • Precipitate proteins by adding cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate 5-HIAA from other components using a suitable C18 column and a gradient mobile phase.

    • Detect and quantify 5-HIAA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 5-HIAA.

    • Determine the concentration of 5-HIAA in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

    • Compare 5-HIAA levels between treatment groups to assess the effect of this compound.

Visualizations

G cluster_preclinical Preclinical Rationale cluster_outcome Observed Outcomes cluster_preclinical_outcome Preclinical (Animal Models) cluster_clinical_outcome Clinical (ELEVATE-2 Trial) PAH Pulmonary Arterial Hypertension (PAH) Serotonin Increased Peripheral Serotonin Serotonin->PAH Drives Vascular Remodeling Tryptophan Tryptophan Tryptophan->Serotonin TPH1 This compound This compound This compound->Tryptophan Inhibits TPH1 ReducedSerotonin_pre Reduced Serotonin ImprovedPAH Ameliorated PAH (Reduced PVR) ReducedSerotonin_pre->ImprovedPAH Rodatristat_pre This compound Rodatristat_pre->ReducedSerotonin_pre Rodatristat_clin This compound ReducedSerotonin_clin Reduced Serotonin WorsenedPAH Worsened PAH (Increased PVR) ReducedSerotonin_clin->WorsenedPAH Rodatristat_clin->ReducedSerotonin_clin

Caption: Inconsistency between preclinical rationale and clinical trial outcomes of this compound.

G start Inconsistent This compound Results q1 Was the correct animal model used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the TPH inhibition assay reproducible? a1_yes->q2 s1 Consider using SuHx rat model. Be aware of monotherapy limitations. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are in vivo serotonin reduction measurements consistent? a2_yes->q3 s2 Review and validate assay protocol. Check enzyme activity. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Discrepancy likely due to species differences or complex human pathophysiology a3_yes->end s3 Validate LC-MS/MS method. Ensure proper sample handling. a3_no->s3 s3->end

Caption: Troubleshooting workflow for addressing this compound research inconsistencies.

G Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan (5-HTP) TPH1->FiveHTP AADC Aromatic L-amino acid decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin MAO Monoamine Oxidase (MAO) Serotonin->MAO FiveHIAA 5-Hydroxyindoleacetic acid (5-HIAA) MAO->FiveHIAA This compound This compound This compound->TPH1 Inhibition

Caption: Peripheral serotonin synthesis pathway and the mechanism of action of this compound.

References

Optimizing Rodatristat treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with Rodatristat ethyl. Given the outcomes of recent clinical trials, this resource focuses on providing a comprehensive understanding of the compound's mechanism of action, summarizing the available data, and offering practical guidance for in vitro experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound ethyl?

This compound ethyl is a prodrug that is converted in the body to its active form, this compound. This compound is an inhibitor of tryptophan hydroxylase (TPH), specifically targeting TPH1, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1] By inhibiting TPH1, this compound ethyl was developed to reduce the production of peripheral serotonin, which is implicated in the pathophysiology of diseases like pulmonary arterial hypertension (PAH).[2]

2. What was the intended therapeutic application of this compound ethyl?

This compound ethyl was investigated as a potential treatment for pulmonary arterial hypertension (PAH).[3] The rationale was that excessive peripheral serotonin contributes to the proliferation of pulmonary artery smooth muscle cells and vasoconstriction, key factors in the progression of PAH.[2] By reducing peripheral serotonin levels, it was hypothesized that this compound ethyl could ameliorate the symptoms and pathology of PAH.[4]

3. What were the key findings from the ELEVATE-2 clinical trial?

The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled study evaluating the safety and efficacy of this compound ethyl in patients with PAH.[5] The trial, however, did not meet its primary endpoint. In fact, the results indicated that this compound ethyl had a negative impact on pulmonary hemodynamics and cardiac function.[5][6] The open-label extension of the study was terminated early due to these findings.[5]

4. What was the treatment duration and dosage used in the ELEVATE-2 trial?

Patients in the ELEVATE-2 trial were treated for 24 weeks. The study evaluated two dosage strengths of this compound ethyl: 300 mg twice daily and 600 mg twice daily, compared to a placebo.[6]

5. How does the outcome of the ELEVATE-2 trial influence future research on this compound ethyl for PAH?

The results of the ELEVATE-2 trial suggest that inhibiting peripheral serotonin synthesis with this compound ethyl is not a viable therapeutic strategy for PAH and may even be detrimental.[5] This highlights a significant discrepancy between the preclinical data, which showed some positive effects in animal models, and the clinical outcomes in humans.[4][7] Researchers should carefully consider these findings when designing future studies with TPH1 inhibitors for any indication.

Data Presentation

Table 1: Summary of ELEVATE-2 Trial Efficacy Results
Treatment GroupNBaseline Mean PVR (dyn·s/cm⁵)Mean Percent Change in PVR from Baseline to Week 24 (SE)
Placebo36Not Reported5.8% (18.1)
This compound ethyl 300 mg BID36Not Reported63.1% (18.5)
This compound ethyl 600 mg BID36Not Reported64.2% (18.0)

Data sourced from the ELEVATE-2 trial publication.[5][6]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the ELEVATE-2 Trial
Adverse Event CategoryPlacebo (N=36)This compound ethyl 300 mg BID (N=36)This compound ethyl 600 mg BID (N=36)
Any TEAE29 (81%)33 (92%)36 (100%)
TEAE leading to study discontinuation3 (8%)4 (11%)4 (11%)
TEAE leading to death0 (0%)1 (3%)0 (0%)

Data sourced from the ELEVATE-2 trial publication.[5][6]

Experimental Protocols

In Vitro TPH1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against TPH1.

Materials:

  • Recombinant human TPH1 enzyme

  • L-tryptophan (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of assay buffer, TPH1 enzyme, L-tryptophan, and BH4. Keep all solutions on ice.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Reaction:

    • In each well of the microplate, add the following in order:

      • Assay buffer

      • Test compound dilution or vehicle control

      • TPH1 enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the L-tryptophan and BH4 solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Detection: The product of the TPH1 reaction, 5-hydroxytryptophan (5-HTP), can be detected using various methods, including HPLC with fluorescence detection or a coupled enzymatic assay that generates a fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guides

In Vitro TPH1 Inhibition Assay Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Inconsistent mixing- Temperature fluctuations across the plate- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all reagents in each well.- Use a temperature-controlled plate incubator.
Low or no enzyme activity - Inactive enzyme (degraded)- Incorrect buffer pH or composition- Missing cofactor (BH4)- Use fresh or properly stored enzyme aliquots. Avoid repeated freeze-thaw cycles.- Verify the pH and composition of the assay buffer.- Ensure the cofactor is added at the correct concentration.
High background signal - Autofluorescence of the test compound- Contaminated reagents- Run a control with the test compound and all assay components except the enzyme.- Use fresh, high-quality reagents.
IC50 value is significantly different than expected - Incorrect compound concentration- Compound precipitation in the assay buffer- Time-dependent inhibition- Verify the stock solution concentration and dilution series.- Check the solubility of the compound in the assay buffer. Consider using a lower concentration of organic solvent (e.g., DMSO).- Perform a pre-incubation time course to assess time-dependent effects.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Ethyl Action Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 Five_HTP 5-Hydroxytryptophan (5-HTP) TPH1->Five_HTP AADC Aromatic L-amino acid decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin This compound This compound (Active Metabolite) This compound->TPH1 Inhibition

Caption: Signaling pathway of serotonin synthesis and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: In Vitro TPH1 Inhibition Assay Prep Prepare Reagents (Enzyme, Substrate, Buffer) PreIncubate Pre-incubate Enzyme with this compound Prep->PreIncubate Dilute Prepare Serial Dilution of this compound Dilute->PreIncubate Initiate Initiate Reaction (Add Substrate) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Product (e.g., Fluorescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: A typical experimental workflow for an in vitro TPH1 inhibition assay.

G cluster_2 Logical Relationship: Interpreting Conflicting Preclinical and Clinical Data Preclinical Preclinical Data (Rodent Models) - Showed some efficacy - Reduced vascular remodeling Discrepancy Discrepancy Preclinical->Discrepancy Clinical Clinical Trial Data (ELEVATE-2) - Lack of efficacy - Negative impact on hemodynamics Clinical->Discrepancy Factors Potential Contributing Factors: - Species differences in serotonin physiology - Complexity of human PAH - Off-target effects of this compound - Inadequacy of animal models to predict human response Discrepancy->Factors

Caption: Logical relationship illustrating the discrepancy between preclinical and clinical findings for this compound.

References

Validation & Comparative

A Comparative Analysis of Rodatristat and Other TPH Inhibitors in Preclinical Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of Rodatristat (also known as RVT-1201 or KAR5585) against other tryptophan hydroxylase (TPH) inhibitors in established animal models of Pulmonary Arterial Hypertension (PAH). This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows to facilitate informed research decisions.

Introduction to TPH Inhibition in PAH

Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary arteries.[1] Serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor and mitogen for PASMCs, has been implicated in the pathogenesis of PAH.[1] Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[1] The inhibition of TPH, particularly the peripheral isoform TPH1, which is upregulated in the pulmonary artery endothelial cells of PAH patients, represents a promising therapeutic strategy to halt or reverse pulmonary vascular remodeling by reducing peripheral serotonin levels.[1][2]

This guide focuses on the preclinical efficacy of this compound ethyl, a prodrug of the TPH inhibitor this compound, and compares it with other investigational TPH inhibitors, including TPT-001, TPT-004, and KAR5416, in the two most common rat models of PAH: the monocrotaline (MCT) and the Sugen-hypoxia (SuHx) models.

Comparative Efficacy of TPH Inhibitors

The following tables summarize the quantitative data from preclinical studies, comparing the effects of various TPH inhibitors on key hemodynamic and right ventricular hypertrophy parameters in PAH models.

Sugen-Hypoxia (SuHx) Rat Model Data

The SuHx model is considered a high-fidelity representation of human PAH, as it induces severe angioproliferative vascular lesions.

ParameterControl (Normoxia)SuHx + VehicleThis compound ethyl (KAR5585)TPT-001TPT-004
Right Ventricular Systolic Pressure (RVSP, mmHg) ~2586.12 ± 6.46No significant effect as monotherapy[3]41.35 ± 2.34 [4]41.2 ± 2.1 [5]
Right Ventricular End-Diastolic Pressure (RVEDP, mmHg) ~413.53 ± 1.68Not Reported4.28 ± 0.73 [4]Not Reported
Mean Pulmonary Arterial Pressure (mPAP, mmHg) Not Reported48.9 ± 2.3Effective only in combination with ambrisentan[3]Not Reported41.2 ± 2.1 [5]
Fulton Index (RV/LV+S) ~0.25~0.55Marginally reduced[3]Not ReportedNot Reported
Pulmonary Vessel Wall Thickness (%) Not ReportedNot ReportedMarginally reduced[3]Not ReportedNot Reported

Note: this compound ethyl (KAR5585) as a monotherapy at a high dose (100 mg/kg/d) did not significantly affect pulmonary hemodynamics in the SuHx model.[3] In contrast, TPT-001 and TPT-004 demonstrated significant reductions in RVSP and mPAP.[4][5]

Monocrotaline (MCT) Rat Model Data

The MCT model is a widely used model of PAH that involves a single injection of monocrotaline, leading to pulmonary vascular injury and remodeling.

ParameterControlMCT + VehicleThis compound ethyl (KAR5585)KAR5416
Mean Pulmonary Arterial Pressure (mPAP, mmHg) ~15-20~40-45Reduced [6]Reduced [6]
Pulmonary Vessel Wall Thickness (%) Not ReportedIncreasedReduced [6]Reduced [6]
Vessel Occlusion (%) Not ReportedIncreasedReduced [6]Reduced [6]

Note: Both this compound ethyl (KAR5585) and KAR5416 demonstrated efficacy in the MCT rat model, significantly reducing pulmonary arterial pressure and vascular remodeling.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

TPH_Inhibition_Pathway cluster_synthesis Serotonin Synthesis cluster_inhibition TPH Inhibition cluster_effects Pathophysiological Effects in PAH Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP TPH1 Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC PASMC_Proliferation PASMC Proliferation & Migration Serotonin->PASMC_Proliferation Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction TPH_Inhibitors This compound TPT-001 TPT-004 TPH_Inhibitors->Tryptophan Inhibits TPH1 Vascular_Remodeling Pulmonary Vascular Remodeling PASMC_Proliferation->Vascular_Remodeling Vasoconstriction->Vascular_Remodeling PAH Pulmonary Arterial Hypertension Vascular_Remodeling->PAH SuHx_Model_Workflow cluster_induction PAH Induction (Sugen-Hypoxia Model) cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Start Male Sprague-Dawley Rats Sugen_Injection Single subcutaneous injection of SU5416 (20 mg/kg) Start->Sugen_Injection Hypoxia Exposure to hypoxia (10% O2) for 3 weeks Sugen_Injection->Hypoxia Normoxia Return to normoxia Hypoxia->Normoxia Treatment_Start Initiate treatment with TPH inhibitor or vehicle Normoxia->Treatment_Start Treatment_Duration Administer treatment for a specified duration (e.g., 5 weeks) Treatment_Start->Treatment_Duration Hemodynamics Hemodynamic measurements (RVSP, mPAP, RVEDP) Treatment_Duration->Hemodynamics Hypertrophy Right ventricular hypertrophy (Fulton Index) Treatment_Duration->Hypertrophy Histology Histological analysis of pulmonary vascular remodeling Treatment_Duration->Histology MCT_Model_Workflow cluster_induction_mct PAH Induction (Monocrotaline Model) cluster_treatment_mct Treatment Phase cluster_assessment_mct Outcome Assessment Start_MCT Male Sprague-Dawley Rats MCT_Injection Single subcutaneous injection of Monocrotaline (e.g., 60 mg/kg) Start_MCT->MCT_Injection PAH_Development Development of PAH over a period (e.g., 2-4 weeks) MCT_Injection->PAH_Development Treatment_Start_MCT Initiate treatment with TPH inhibitor or vehicle PAH_Development->Treatment_Start_MCT Treatment_Duration_MCT Administer treatment for a specified duration Treatment_Start_MCT->Treatment_Duration_MCT Hemodynamics_MCT Hemodynamic measurements (mPAP) Treatment_Duration_MCT->Hemodynamics_MCT Hypertrophy_MCT Right ventricular hypertrophy Treatment_Duration_MCT->Hypertrophy_MCT Histology_MCT Histological analysis of pulmonary vascular remodeling (wall thickness, occlusion) Treatment_Duration_MCT->Histology_MCT

References

Rodatristat in Preclinical Pulmonary Arterial Hypertension: A Comparative Analysis of Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Rodatristat, a peripherally restricted tryptophan hydroxylase (TPH1) inhibitor, in two widely used animal models of pulmonary arterial hypertension (PAH): the monocrotaline (MCT)-induced rat model and the Sugen/hypoxia (SuHx)-induced rat model. This analysis is based on available preclinical data and aims to offer an objective overview for researchers in the field.

Executive Summary

This compound ethyl, a prodrug of this compound, has been investigated as a potential therapeutic for PAH due to its mechanism of inhibiting peripheral serotonin synthesis, a key pathway implicated in the pathogenesis of the disease.[1][2] Preclinical studies in both MCT and SuHx rat models have demonstrated promising results, with this compound and related TPH1 inhibitors showing significant improvements in key indicators of PAH severity, including reductions in pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[3][4]

However, it is crucial to note that despite the positive preclinical findings, the subsequent Phase 2b clinical trial (ELEVATE-2) of this compound ethyl in human patients with PAH was terminated due to a lack of efficacy and a negative impact on pulmonary hemodynamics and cardiac function.[5][6][7] This stark contrast between animal model efficacy and human clinical trial outcomes underscores the complexities of translating preclinical findings to clinical success in PAH.

Data Presentation: Efficacy of TPH1 Inhibitors in PAH Animal Models

The following tables summarize the quantitative data on the efficacy of TPH1 inhibitors, closely related to this compound, in the MCT and SuHx rat models of PAH. The data is extracted from published figures in Aiello RJ et al., 2017.

Table 1: Efficacy of TPH1 Inhibitor (KAR5585) in the Monocrotaline (MCT)-Induced PAH Rat Model

ParameterControlMCT + VehicleMCT + KAR5585 (30 mg/kg/day)MCT + KAR5585 (100 mg/kg/day)
Right Ventricular Systolic Pressure (RVSP, mmHg)~25~65~45~35
Fulton's Index (RV/LV+S)~0.25~0.55~0.40~0.35
Medial Wall Thickness (%)~15~40~25~20

Data are approximate values extracted from graphical representations in Aiello RJ et al., 2017.

Table 2: Efficacy of TPH1 Inhibitor (KAR5416) in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model

ParameterControlSuHx + VehicleSuHx + KAR5416 (30 mg/kg/day)SuHx + KAR5416 (100 mg/kg/day)
Right Ventricular Systolic Pressure (RVSP, mmHg)~25~75~60~50
Fulton's Index (RV/LV+S)~0.25~0.50~0.40~0.35
Occluded Vessels (%)~0~30~15~10

Data are approximate values extracted from graphical representations in Aiello RJ et al., 2017.

Experimental Protocols

Monocrotaline (MCT)-Induced PAH Model

The MCT model is a widely used and well-characterized model of PAH.[3]

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH.[3]

  • Treatment: In the study by Aiello et al., oral administration of the TPH1 inhibitor (KAR5585) or vehicle was initiated on the same day as MCT injection and continued daily for 28 days.

  • Assessments: At the end of the study period, key parameters are measured, including:

    • Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

    • Pulmonary Vascular Remodeling: Lung tissue is collected for histological analysis to assess the percentage of medial wall thickness of the pulmonary arteries.

Sugen/Hypoxia (SuHx)-Induced PAH Model

The SuHx model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[3]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of PAH:

    • A single subcutaneous injection of the VEGF receptor antagonist Sugen 5416 (SU5416; e.g., 20 mg/kg) is administered.

    • The animals are then exposed to chronic hypoxia (e.g., 10% O2) for a period of 3 weeks.

    • Following the hypoxic period, the animals are returned to normoxic conditions for a further 2-5 weeks to allow for the development of severe PAH.

  • Treatment: In the Aiello et al. study, oral administration of the TPH1 inhibitor (KAR5416) or vehicle was initiated after the 3-week hypoxic period and continued daily for the remainder of the study.

  • Assessments: Similar to the MCT model, assessments include:

    • Hemodynamics: Measurement of RVSP.

    • Right Ventricular Hypertrophy: Calculation of Fulton's Index.

    • Pulmonary Vascular Remodeling: Histological analysis of lung tissue to determine the percentage of occluded pulmonary vessels.

Mandatory Visualizations

Signaling Pathway of this compound in PAH

Rodatristat_Mechanism_of_Action cluster_synthesis Serotonin Synthesis cluster_effects Pathophysiological Effects in PAH Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH1 Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC PASMC_Proliferation Pulmonary Artery Smooth Muscle Cell Proliferation Serotonin->PASMC_Proliferation Vasoconstriction Vasoconstriction Serotonin->Vasoconstriction Inflammation Inflammation Serotonin->Inflammation This compound This compound TPH1 Tryptophan Hydroxylase 1 (TPH1) This compound->TPH1 Inhibits Remodeling Vascular Remodeling PASMC_Proliferation->Remodeling Vasoconstriction->Remodeling Inflammation->Remodeling PAH Pulmonary Arterial Hypertension (PAH) Remodeling->PAH Leads to

Caption: Mechanism of action of this compound in inhibiting serotonin synthesis and its downstream effects in PAH.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_mct Monocrotaline (MCT) Model cluster_suhx Sugen/Hypoxia (SuHx) Model MCT_Induction Induce PAH: Single injection of MCT MCT_Treatment Treatment Groups: - Vehicle - this compound (Dose 1) - this compound (Dose 2) MCT_Induction->MCT_Treatment MCT_Assessment Endpoint Assessment: - RVSP - Fulton's Index - Medial Wall Thickness MCT_Treatment->MCT_Assessment Analysis Data Analysis and Comparison MCT_Assessment->Analysis SuHx_Induction Induce PAH: Sugen 5416 injection + 3 weeks Hypoxia SuHx_Treatment Treatment Groups: - Vehicle - this compound (Dose 1) - this compound (Dose 2) SuHx_Induction->SuHx_Treatment SuHx_Assessment Endpoint Assessment: - RVSP - Fulton's Index - Occluded Vessels SuHx_Treatment->SuHx_Assessment SuHx_Assessment->Analysis Start Animal Model Selection: Sprague-Dawley Rats Start->MCT_Induction Start->SuHx_Induction

Caption: Experimental workflow for comparing this compound efficacy in MCT and SuHx models of PAH.

Conclusion

Preclinical studies in both the monocrotaline and Sugen/hypoxia rat models suggested that inhibition of TPH1 by this compound and related compounds could be a promising therapeutic strategy for PAH. The data indicated a significant reduction in key pathological features of the disease in these animal models. However, the failure of this compound ethyl to demonstrate efficacy in the ELEVATE-2 clinical trial highlights the significant challenges in translating preclinical findings in rodent models of PAH to successful human therapies. These discordant results emphasize the need for continued research into more predictive animal models and a deeper understanding of the complex pathophysiology of human PAH.

References

Rodatristat vs. Existing Pulmonary Arterial Hypertension Therapies: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once hailed as a promising novel therapeutic agent for Pulmonary Arterial Hypertension (PAH), Rodatristat, a tryptophan hydroxylase 1 (TPH1) inhibitor, has seen its development halted following disappointing clinical trial results. This guide provides an objective, data-driven comparison of this compound to the established and recently approved therapies for PAH, offering valuable insights for the future of drug development in this complex disease area.

This compound ethyl was designed to tackle PAH through a novel mechanism: the reduction of peripheral serotonin production.[1] Serotonin is implicated in the vasoconstriction and proliferation of pulmonary artery muscle cells, key pathological features of PAH.[1] Preclinical studies in rat models of PAH showed that this compound could reduce serotonin production by approximately 50%, leading to a significant reduction in pulmonary artery wall thickness and positive effects on blood vessel remodeling.[1] However, these promising early results did not translate into clinical benefit for patients with PAH.

The landscape of PAH treatment has evolved significantly, with therapies targeting three primary signaling pathways: the prostacyclin, endothelin, and nitric oxide pathways.[2] More recently, a fourth pathway, activin signaling, has been successfully targeted. This guide will compare the clinical data of this compound with therapies from each of these classes.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from the pivotal clinical trial of this compound (ELEVATE-2) and representative pivotal trials of existing PAH therapies. It is crucial to note that these are not direct head-to-head comparisons within a single trial but rather a juxtaposition of data from separate studies. The patient populations and trial designs may have varied.

Efficacy Outcomes This compound (ELEVATE-2) [3][4]Endothelin Receptor Antagonists (ERAs) (Bosentan, Ambrisentan, Macitentan)[5][6][7]Prostacyclin Pathway Agonists (Epoprostenol, Treprostinil, Selexipag)[8][9]Phosphodiesterase-5 (PDE5) Inhibitors (Sildenafil, Tadalafil)[10]Soluble Guanylate Cyclase (sGC) Stimulators (Riociguat)[11]Activin Signaling Inhibitors (Sotatercept)[12]
Primary Endpoint Change in Pulmonary Vascular Resistance (PVR)Change in 6-Minute Walk Distance (6MWD)Composite of morbidity and mortality eventsChange in 6MWDChange in 6MWDChange in 6MWD
Change in PVR Increased by 63.1% (300mg) and 64.2% (600mg) vs. 5.8% with placeboSignificant reductions observedSignificant reductions observedSignificant reductions observedSignificant reductions observedSignificant reduction of -165.1 dyn·sec·cm−5
Change in 6MWD Not reported as a primary outcome; secondary analyses showed worseningSignificant improvements (placebo-corrected increases of ~30-50 meters)Significant improvementsSignificant improvements (placebo-corrected increases of ~30-50 meters)Significant improvement (placebo-corrected increase of 36 meters)Significant improvement (placebo-corrected increase of 40.8 meters)
Clinical Worsening Not reported as a primary outcomeSignificant reduction in riskSignificant reduction in riskSignificant reduction in riskSignificant reduction in risk84% reduction in risk of clinical worsening or death
Safety and Tolerability This compound (ELEVATE-2) [3][13]Endothelin Receptor Antagonists (ERAs) [5][6][7]Prostacyclin Pathway Agonists [8][9]Phosphodiesterase-5 (PDE5) Inhibitors [10]Soluble Guanylate Cyclase (sGC) Stimulators [11]Activin Signaling Inhibitors (Sotatercept)[12]
Common Adverse Events Nausea, diarrhea, headache, dizzinessHeadache, peripheral edema, nasal congestion, anemia, elevated liver enzymesJaw pain, headache, flushing, nausea, diarrhea, infusion site reactions (for infused therapies)Headache, flushing, dyspepsia, epistaxis, visual disturbancesHeadache, dyspepsia, dizziness, nausea, diarrhea, hypotensionEpistaxis, telangiectasia, thrombocytopenia, increased hemoglobin, hypertension
Serious Adverse Events Higher incidence compared to placeboHepatotoxicity (especially with bosentan), teratogenicity (class effect)Catheter-related bloodstream infections (for infused therapies)Generally well-toleratedSyncopeSerious bleeding events (rare)
Discontinuation due to AEs 11% in both this compound arms vs. 8% in placeboVaries by agentVaries by agent and delivery methodLow ratesLow ratesLow rates

Signaling Pathways and Mechanisms of Action

The fundamental differences in the therapeutic approaches to PAH are best understood by examining their underlying signaling pathways.

PAH_Signaling_Pathways cluster_this compound This compound Pathway cluster_Existing_Therapies Existing PAH Therapy Pathways cluster_Prostacyclin Prostacyclin Pathway cluster_Endothelin Endothelin Pathway cluster_NO Nitric Oxide Pathway cluster_Sotatercept Activin Signaling Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH1 Vasoconstriction &\n Proliferation Vasoconstriction & Proliferation Serotonin->Vasoconstriction &\n Proliferation This compound This compound TPH1 TPH1 This compound->TPH1 Inhibits Prostacyclin Analogs Prostacyclin Analogs IP Receptor IP Receptor Prostacyclin Analogs->IP Receptor cAMP ↑ cAMP ↑ IP Receptor->cAMP ↑ Vasodilation &\n Anti-proliferation Vasodilation & Anti-proliferation cAMP ↑->Vasodilation &\n Anti-proliferation Endothelin-1 Endothelin-1 ET-A/ET-B Receptors ET-A/ET-B Receptors Endothelin-1->ET-A/ET-B Receptors ET-A/ET-B Receptors->Vasoconstriction &\n Proliferation ERAs ERAs ERAs->ET-A/ET-B Receptors Block NO NO sGC sGC NO->sGC cGMP ↑ cGMP ↑ sGC->cGMP ↑ sGC_Stimulators sGC Stimulators sGC_Stimulators->sGC Stimulate Vasodilation Vasodilation cGMP ↑->Vasodilation GMP GMP cGMP ↑->GMP PDE5 PDE5 PDE5 PDE5_Inhibitors PDE5 Inhibitors PDE5_Inhibitors->PDE5 Inhibit Activin Activin ActRIIA ActRIIA Activin->ActRIIA Pro-proliferative\nSignaling Pro-proliferative Signaling ActRIIA->Pro-proliferative\nSignaling Sotatercept Sotatercept Sotatercept->Activin Traps BMP BMP BMPRII BMPRII BMP->BMPRII Anti-proliferative\nSignaling Anti-proliferative Signaling BMPRII->Anti-proliferative\nSignaling

Caption: Signaling pathways targeted by this compound and existing PAH therapies.

Experimental Protocols

A comprehensive understanding of the clinical trial data requires an appreciation of the methodologies employed. Below are summaries of the key experimental protocols.

This compound: The ELEVATE-2 Trial

The ELEVATE-2 study was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound ethyl in patients with PAH.[14][15]

  • Participants: 108 adult patients with symptomatic PAH (WHO Functional Class II or III) on stable background PAH therapy.[15][16]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound ethyl 300 mg twice daily, 600 mg twice daily, or placebo for 24 weeks.[14][15]

  • Primary Endpoint: The primary outcome was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[15]

  • Secondary Endpoints: Included changes in 6-minute walk distance (6MWD), N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, WHO Functional Class, and time to clinical worsening.[17]

General Experimental Workflow for PAH Pivotal Trials

The design of pivotal trials for PAH therapies generally follows a standardized workflow to ensure rigorous evaluation of safety and efficacy.

PAH_Trial_Workflow Start Patient Screening InclusionCriteria Inclusion/Exclusion Criteria Met? - Confirmed PAH Diagnosis - Specific WHO Functional Class - 6MWD within range Start->InclusionCriteria InclusionCriteria->Start Not Eligible Randomization Randomization InclusionCriteria->Randomization Eligible TreatmentArm Investigational Drug (e.g., this compound) Randomization->TreatmentArm PlaceboArm Placebo Randomization->PlaceboArm TreatmentPeriod Treatment Period (e.g., 12-24 weeks) TreatmentArm->TreatmentPeriod PlaceboArm->TreatmentPeriod EndpointAssessment Primary & Secondary Endpoint Assessment (e.g., 6MWD, PVR, Clinical Worsening) TreatmentPeriod->EndpointAssessment DataAnalysis Data Analysis & Reporting EndpointAssessment->DataAnalysis

Caption: Generalized workflow for a randomized, placebo-controlled PAH clinical trial.

Pivotal Trials of Existing PAH Therapies: A Methodological Overview
  • Endothelin Receptor Antagonists (ERAs):

    • Bosentan (BREATHE-1): A 16-week, randomized, double-blind, placebo-controlled study in 213 patients with WHO FC III or IV PAH. The primary endpoint was the change in 6MWD.[18]

    • Ambrisentan (ARIES-1 & 2): Two 12-week, randomized, double-blind, placebo-controlled trials in a total of 393 patients with PAH. The primary endpoint was the change in 6MWD.[14]

    • Macitentan (SERAPHIN): A long-term, event-driven, randomized, double-blind, placebo-controlled trial in 742 patients with PAH. The primary endpoint was a composite of morbidity and mortality events.[7][19]

  • Prostacyclin Pathway Agonists:

    • Epoprostenol: Early pivotal trials were open-label or compared epoprostenol to conventional therapy, demonstrating improvements in 6MWD and survival.[20][21]

    • Treprostinil (FREEDOM-M): A 12-week, randomized, double-blind, placebo-controlled trial in 349 treatment-naïve PAH patients. The primary endpoint was the change in 6MWD.[22]

    • Selexipag (GRIPHON): A long-term, event-driven, randomized, double-blind, placebo-controlled trial in 1156 patients with PAH. The primary endpoint was a composite of morbidity and mortality events.[2][9]

  • Phosphodiesterase-5 (PDE5) Inhibitors:

    • Sildenafil (SUPER-1): A 12-week, randomized, double-blind, placebo-controlled trial in 278 patients with PAH. The primary endpoint was the change in 6MWD.[23]

    • Tadalafil (PHIRST): A 16-week, randomized, double-blind, placebo-controlled trial in 405 patients with PAH, some of whom were on background bosentan therapy. The primary endpoint was the change in 6MWD.[24][25]

  • Soluble Guanylate Cyclase (sGC) Stimulators:

    • Riociguat (PATENT-1): A 12-week, randomized, double-blind, placebo-controlled trial in 443 patients with PAH. The primary endpoint was the change in 6MWD.[11][17]

  • Activin Signaling Inhibitors:

    • Sotatercept (STELLAR): A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial in 323 adult patients with WHO FC II or III PAH on stable background therapy. The primary endpoint was the change in 6MWD.[1][12]

Conclusion: Lessons Learned from this compound

The journey of this compound underscores a critical challenge in drug development: the translation of promising preclinical findings into clinical efficacy. While the rationale for targeting the serotonin pathway in PAH was scientifically sound and supported by animal model data, the ELEVATE-2 trial demonstrated a clear lack of benefit and, in fact, a worsening of hemodynamic parameters in patients.[3][4] This outcome highlights the complexities of PAH pathophysiology and the potential for unexpected off-target effects or pathway interactions in humans that are not fully recapitulated in animal models.

In stark contrast, the established and newer approved therapies for PAH have consistently demonstrated improvements in key clinical endpoints such as exercise capacity, hemodynamics, and time to clinical worsening. The success of these agents, which target distinct and well-validated pathways, reinforces the importance of a multi-faceted approach to treating this devastating disease. The development of Sotatercept, with its novel mechanism of rebalancing growth signaling pathways, represents a significant advancement and a new pillar of PAH treatment.[12]

For researchers and drug developers, the story of this compound serves as a crucial case study. It emphasizes the need for a deep understanding of the intricate biological pathways involved in human disease, the limitations of preclinical models, and the importance of robust and well-designed clinical trials to ultimately determine the true therapeutic value of a novel agent. While the path of this compound has concluded, the knowledge gained from its investigation will undoubtedly contribute to a more nuanced and effective approach to developing the next generation of therapies for pulmonary arterial hypertension.

References

A Comparative Analysis of Preclinical Data on Rodatristat and Other Tryptophan Hydroxylase Inhibitors for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rodatristat's Preclinical Performance Against Alternative Tryptophan Hydroxylase (TPH) Inhibitors in established rat models of Pulmonary Arterial Hypertension (PAH).

This guide provides a comprehensive review of the preclinical data for this compound ethyl (formerly KAR5585), a selective inhibitor of tryptophan hydroxylase 1 (TPH1), in the context of other TPH inhibitors. The aim is to offer a clear, data-driven comparison to aid in the evaluation of these compounds for the treatment of PAH. The data presented herein is collated from peer-reviewed publications and focuses on key efficacy endpoints in the monocrotaline (MCT) and SU5416-hypoxia (SuHx) rat models of PAH.

Mechanism of Action: Targeting Peripheral Serotonin Synthesis

This compound is a prodrug of a potent TPH1 inhibitor, the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery.[1] In PAH, elevated levels of peripheral serotonin are implicated in the proliferation of pulmonary artery smooth muscle cells and endothelial dysfunction, contributing to the vascular remodeling characteristic of the disease. By inhibiting TPH1, this compound aims to reduce peripheral serotonin production, thereby mitigating this pathological remodeling.[1]

Tryptophan Tryptophan TPH1 TPH1 (Tryptophan Hydroxylase 1) Tryptophan->TPH1 FiveHTP 5-Hydroxytryptophan TPH1->FiveHTP hydroxylation AADC AADC FiveHTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin decarboxylation Proliferation Smooth Muscle Cell Proliferation Serotonin->Proliferation This compound This compound This compound->TPH1 inhibition Remodeling Vascular Remodeling Proliferation->Remodeling PAH Pulmonary Arterial Hypertension Remodeling->PAH

This compound's Mechanism of Action.

Comparative Efficacy in Preclinical Models

The following tables summarize the key quantitative data from preclinical studies of this compound and other TPH inhibitors in the MCT and SuHx rat models of PAH.

Monocrotaline (MCT) Rat Model
CompoundDose (mg/kg/day)Treatment DurationChange in Right Ventricular Systolic Pressure (RVSP)Change in Right Ventricle Hypertrophy (RVH)Change in Pulmonary Artery Medial Wall ThicknessReference
This compound ethyl (KAR5585) 3028 days↓ 25%↓ 22%↓ 45%[1]
KAR5416 3028 days↓ 28%↓ 24%↓ 48%[1]
Ambrisentan 1028 days↓ 20%↓ 18%↓ 25%[1]
Tadalafil 1028 days↓ 15%↓ 13%↓ 20%[1]
SU5416-Hypoxia (SuHx) Rat Model
CompoundDose (mg/kg/day)Treatment DurationChange in Right Ventricular Systolic Pressure (RVSP)Change in Right Ventricle Hypertrophy (RVH)Change in % of Occluded VesselsReference
This compound ethyl (KAR5585) 10028 daysNo significant changeNo significant change↓ to near baseline[1]
KAR5416 3028 days↓ 20%↓ 15%↓ to near baseline[1]
TPT-001 2535 days↓ 52%↓ 40%Not Reported[2]
TPT-004 (inhaled) 1 (estimated)28 days↓ 24%Not ReportedNot Reported[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the preclinical data.

Animal Models
  • Monocrotaline (MCT) Rat Model: Male Sprague-Dawley rats (200-225 g) were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce PAH.[1] This model is characterized by endothelial damage and subsequent pulmonary vascular remodeling.

  • SU5416-Hypoxia (SuHx) Rat Model: Male Sprague-Dawley rats were injected subcutaneously with the VEGF receptor 2 inhibitor SU5416 (20 mg/kg) and then exposed to chronic hypoxia (10% O2) for 3 weeks, followed by a period of normoxia.[1][2] This model induces a more severe PAH phenotype with plexiform-like lesions, closely mimicking the human disease.

Drug Administration
  • This compound ethyl (KAR5585) and KAR5416: Administered orally via gavage once daily.[1]

  • TPT-001: Incorporated into the regular diet.[2]

  • TPT-004: Administered via nose-only inhalation once daily.[3]

  • Ambrisentan and Tadalafil: Administered orally via gavage once daily.[1]

Efficacy Endpoints
  • Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) were measured via right heart catheterization.

  • Right Ventricle Hypertrophy (RVH): Assessed by the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (Fulton Index).

  • Pulmonary Vascular Remodeling: Evaluated by morphometric analysis of pulmonary arterioles, measuring the percentage of medial wall thickness and the percentage of occluded vessels.

  • Serotonin Levels: Measured in serum, lung, and gut tissue homogenates using validated methods.

Start PAH Induction (MCT or SuHx) Treatment Daily Treatment (this compound or Comparator) Start->Treatment Measurements Efficacy Measurements Treatment->Measurements Hemodynamics Hemodynamics (RVSP, mPAP) Measurements->Hemodynamics RVH RV Hypertrophy (Fulton Index) Measurements->RVH Remodeling Vascular Remodeling (Histology) Measurements->Remodeling Serotonin Serotonin Levels Measurements->Serotonin

General Experimental Workflow.

Discussion and Conclusion

The preclinical data indicate that TPH1 inhibition is a promising therapeutic strategy for PAH. In the MCT model, both this compound ethyl and KAR5416 demonstrated superior efficacy in reducing pulmonary vascular remodeling compared to the established vasodilators ambrisentan and tadalafil.[1] This suggests a direct disease-modifying effect beyond vasodilation.

In the more severe SuHx model, the results are more varied. While KAR5416, TPT-001, and inhaled TPT-004 showed significant reductions in RVSP, this compound ethyl at the tested dose did not significantly impact this parameter, although it did reduce the percentage of occluded vessels.[1][2][3] This highlights the importance of compound-specific properties and potentially dose- and delivery-related factors in achieving therapeutic efficacy in severe PAH.

It is important to note that despite the promising preclinical data for TPH inhibitors, the Phase 2b ELEVATE-2 clinical trial of this compound ethyl in patients with PAH did not meet its primary endpoint and showed a worsening of pulmonary vascular resistance. This discrepancy between preclinical and clinical outcomes underscores the complexities of translating findings from animal models to human disease and highlights the need for further research to understand the role of the serotonin pathway in human PAH.

This guide provides a summary of the available preclinical data to facilitate an informed comparison. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data interpretation.

References

Rodatristat's ELEVATE-2 Trial: A Comparative Analysis of a Failed Therapeutic Avenue in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

In a significant setback for the development of novel treatments for pulmonary arterial hypertension (PAH), the ELEVATE-2 clinical trial investigating rodatristat ethyl revealed not only a lack of efficacy but a detrimental effect on patients. This guide provides a comprehensive comparison of the negative results of the ELEVATE-2 trial with established and emerging therapies for PAH, offering researchers, scientists, and drug development professionals a detailed analysis of the trial's outcomes, the underlying biological pathways, and the therapeutic landscape.

Executive Summary

The Phase 2b ELEVATE-2 trial, designed to evaluate the efficacy and safety of the tryptophan hydroxylase (TPH) inhibitor this compound ethyl in patients with PAH, was terminated early due to unfavorable results. The trial failed to meet its primary endpoint, with this compound ethyl leading to a significant worsening of pulmonary vascular resistance (PVR) compared to placebo.[1][2][3] This unexpected outcome stands in stark contrast to the established benefits of approved PAH therapies that target different signaling pathways, as well as the promising results of emerging treatments like sotatercept. This guide will dissect the ELEVATE-2 trial data, compare it against alternative therapeutic strategies, and provide a detailed overview of the experimental protocols and relevant signaling pathways.

This compound ELEVATE-2: A Detailed Look at the Negative Clinical Trial Results

The ELEVATE-2 trial was a robustly designed, randomized, double-blind, placebo-controlled, multicenter study that enrolled 108 participants with WHO Functional Class II or III PAH who were already on stable background therapy.[1][2] The primary objective was to assess the change in PVR from baseline to week 24.

Key Quantitative Data from the ELEVATE-2 Trial

The results, summarized in the table below, demonstrated a clear negative impact of this compound ethyl on the primary efficacy endpoint.

Treatment GroupLeast-Squares Mean Percent Change in PVR from Baseline to Week 24 (SE)
Placebo (n=36)5.8% (18.1)
This compound Ethyl 300 mg twice daily (n=36)63.1% (18.5)
This compound Ethyl 600 mg twice daily (n=36)64.2% (18.0)

Source: The Lancet Respiratory Medicine[1]

Furthermore, treatment-emergent adverse events (TEAEs) were more frequent in the this compound ethyl arms compared to placebo, with 81% of the placebo group, 92% of the 300 mg group, and 100% of the 600 mg group reporting TEAEs.[1][2]

Experimental Protocol: ELEVATE-2 Trial
ParameterDescription
Trial Design Phase 2b, randomized, double-blind, placebo-controlled, multicenter
Participants 108 adults (aged ≥18 years) with PAH (WHO Group 1), Functional Class II or III, on stable background PAH therapy for at least 12 weeks.[1][2]
Intervention Participants were randomized 1:1:1 to receive placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[1][2]
Primary Endpoint Percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[1][4]
Secondary Endpoints Included changes in 6-minute walk distance (6MWD), WHO Functional Class, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, and time to clinical worsening.[4][5]
Statistical Analysis The primary efficacy analyses were conducted on the intention-to-treat population.[1][2]

Comparative Analysis: this compound vs. Established and Emerging PAH Therapies

The failure of this compound, which targets peripheral serotonin production, highlights the complexity of PAH pathophysiology and underscores the success of therapies that modulate other key signaling pathways. The following sections provide a comparative overview of these alternatives.

Established PAH Therapies: A Snapshot of Efficacy
Drug ClassRepresentative Pivotal Trial(s)Key Efficacy Outcomes
Prostacyclin Analogues & IP Receptor Agonists GRIPHON (Selexipag)Selexipag significantly reduced the risk of the primary composite outcome of morbidity/mortality by 40% compared with placebo.[6]
Endothelin Receptor Antagonists (ERAs) BREATHE-1 (Bosentan)Bosentan improved 6-minute walk distance by a mean of 44 meters compared to placebo and improved functional class.[7]
Phosphodiesterase-5 (PDE5) Inhibitors SUPER-1 (Sildenafil)Sildenafil improved 6-minute walk distance by approximately 45-50 meters across different doses compared to placebo.[8][9]
Soluble Guanylate Cyclase (sGC) Stimulators PATENT-1 (Riociguat)Riociguat improved 6-minute walk distance by a mean of 36 meters compared to placebo.[10]
Emerging Therapies: The Promise of Sotatercept

Sotatercept, a first-in-class activin signaling inhibitor, has shown remarkable efficacy in recent clinical trials, representing a paradigm shift in PAH treatment by targeting vascular remodeling.

DrugRepresentative Pivotal Trial(s)Key Efficacy Outcomes
Sotatercept STELLAR, ZENITHIn the STELLAR trial, sotatercept added to background therapy improved 6-minute walk distance by 40.8 meters compared to placebo.[11] In the ZENITH study of high-risk patients, sotatercept was associated with a lower risk of a composite of death, lung transplantation, or hospitalization for worsening PAH.[1]

Detailed Experimental Protocols of Comparator Therapies

A detailed understanding of the clinical trial designs for these successful therapies provides a valuable context for interpreting the ELEVATE-2 results.

Selexipag: The GRIPHON Trial (NCT01106014)
ParameterDescription
Trial Design Global, multicenter, double-blind, randomized, placebo-controlled, event-driven Phase 3 trial.[6][12]
Participants 1156 patients with PAH (WHO Group 1), Functional Class II-III.[6]
Intervention Patients were randomized 1:1 to receive oral selexipag or placebo, with the dose individually titrated up to a maximum of 1600 mcg twice daily.[13]
Primary Endpoint Time to the first morbidity or mortality event, which was a composite of death from any cause, or hospitalization for worsening PAH, or disease progression, or need for lung transplantation or balloon atrial septostomy, or initiation of parenteral prostanoid therapy or chronic oxygen therapy.[12]
Bosentan: The BREATHE-1 Trial
ParameterDescription
Trial Design Randomized, double-blind, placebo-controlled trial.[14]
Participants 213 patients with idiopathic PAH or PAH associated with connective tissue disease, WHO Functional Class III or IV.[15]
Intervention Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then 125 mg or 250 mg twice daily) for 16 weeks.[14][15]
Primary Endpoint Change in 6-minute walk distance.[15]
Sildenafil: The SUPER-1 Trial
ParameterDescription
Trial Design International, multicenter, randomized, double-blind, placebo-controlled trial.[16]
Participants 278 patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital shunts).[16]
Intervention Patients were randomized to placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily for 12 weeks.[16]
Primary Endpoint Change from baseline in 6-minute walk distance.[8]
Riociguat: The PATENT-1 Trial (NCT00810693)
ParameterDescription
Trial Design Double-blind, randomized, placebo-controlled Phase 3 trial.[17]
Participants 443 patients with symptomatic PAH.[17]
Intervention Patients were randomized to receive riociguat (individually adjusted up to 2.5 mg three times daily) or placebo for 12 weeks.[10][17]
Primary Endpoint Change in 6-minute walk distance from baseline to week 12.[10][18]
Sotatercept: The STELLAR Trial (NCT04576988)
ParameterDescription
Trial Design Phase 3, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[19][20]
Participants Adults with PAH (WHO Group 1), Functional Class II or III, on background PAH therapy.[20]
Intervention Sotatercept (starting at 0.3 mg/kg, target 0.7 mg/kg) or placebo administered subcutaneously every 21 days, in addition to background therapy.[19]
Primary Endpoint Change in 6-minute walk distance at 24 weeks.[19]

Signaling Pathways in Pulmonary Arterial Hypertension

The contrasting outcomes of this compound and other PAH therapies can be understood by examining their distinct molecular targets.

This compound and the Serotonin Pathway

This compound was designed to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, thereby reducing peripheral serotonin levels. The hypothesis was that this would mitigate the pro-proliferative and vasoconstrictive effects of serotonin in the pulmonary vasculature. The ELEVATE-2 results challenge this hypothesis in the clinical setting of PAH.

Rodatristat_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Serotonin Serotonin VascularEffects Pulmonary Vasoconstriction & Proliferation Serotonin->VascularEffects Promotes TPH->Serotonin This compound This compound This compound->TPH Inhibits

This compound's intended mechanism of action.
Established PAH Therapeutic Pathways

Approved PAH therapies target three main signaling pathways to induce vasodilation and inhibit vascular remodeling.

Established_PAH_Pathways cluster_prostacyclin Prostacyclin Pathway cluster_endothelin Endothelin Pathway cluster_no Nitric Oxide Pathway Prostacyclin Prostacyclin Analogues & IP Receptor Agonists IP_Receptor IP Receptor Prostacyclin->IP_Receptor cAMP ↑ cAMP IP_Receptor->cAMP Vasodilation Vasodilation & Antiproliferation cAMP->Vasodilation Endothelin1 Endothelin-1 ET_Receptor ET-A / ET-B Receptors Endothelin1->ET_Receptor Vasoconstriction Vasoconstriction & Proliferation ET_Receptor->Vasoconstriction Causes ERAs Endothelin Receptor Antagonists (ERAs) ERAs->ET_Receptor Block NO Nitric Oxide (NO) sGC sGC NO->sGC cGMP ↑ cGMP sGC->cGMP PDE5 PDE5 cGMP->PDE5 cGMP->Vasodilation PDE5i PDE5 Inhibitors PDE5i->PDE5 Inhibit sGC_Stim sGC Stimulators sGC_Stim->sGC Activate

Signaling pathways targeted by established PAH therapies.
Sotatercept and the TGF-β Superfamily Pathway

Sotatercept represents a novel approach by targeting the transforming growth factor-beta (TGF-β) superfamily, aiming to rebalance pro- and anti-proliferative signals in the pulmonary vasculature.

Sotatercept_Pathway cluster_TGFb TGF-β Superfamily Signaling Activins_GDFs Activins & GDFs (Pro-proliferative) ActRIIA ActRIIA Receptor Activins_GDFs->ActRIIA BMPs BMPs (Anti-proliferative) BMPR2 BMPR2 BMPs->BMPR2 Proliferative_Signal Pro-proliferative Signaling ActRIIA->Proliferative_Signal Anti_Proliferative_Signal Anti-proliferative Signaling BMPR2->Anti_Proliferative_Signal Sotatercept Sotatercept (Ligand Trap) Sotatercept->Activins_GDFs Traps Vascular_Remodeling Pulmonary Vascular Remodeling Proliferative_Signal->Vascular_Remodeling Anti_Proliferative_Signal->Vascular_Remodeling

Sotatercept's mechanism via TGF-β superfamily modulation.

Conclusion

The negative outcome of the this compound ELEVATE-2 trial serves as a critical reminder of the complexities in translating preclinical hypotheses to clinical success in pulmonary arterial hypertension. While the serotonin pathway remains an area of scientific interest, the ELEVATE-2 results strongly suggest that peripheral TPH inhibition is not a viable therapeutic strategy for PAH and may even be harmful. In contrast, the continued success and development of therapies targeting the prostacyclin, endothelin, and nitric oxide pathways, along with the groundbreaking results of the activin signaling inhibitor sotatercept, provide a robust and expanding armamentarium for clinicians and a hopeful outlook for patients. This comparative guide underscores the importance of rigorous clinical evaluation and highlights the divergent paths of therapeutic development in the ongoing effort to combat this devastating disease.

References

Rodatristat's Circulatory Effects: A Comparative Analysis in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug Rodatristat's effects on pulmonary versus systemic circulation, particularly in the context of pulmonary arterial hypertension (PAH). The information is benchmarked against established PAH therapies, offering a comprehensive overview based on available clinical trial data.

Executive Summary

This compound, a peripherally restricted tryptophan hydroxylase (TPH) inhibitor, was developed to treat PAH by reducing peripheral serotonin production, a factor implicated in the disease's pathogenesis. However, the Phase 2b ELEVATE-2 clinical trial revealed unexpected and unfavorable outcomes. Contrary to its intended effect, this compound was associated with a worsening of pulmonary hemodynamics, characterized by an increase in pulmonary vascular resistance (PVR). This guide delves into the specifics of these findings and contrasts them with the known effects of established PAH treatments, including phosphodiesterase-5 inhibitors (sildenafil), endothelin receptor antagonists (bosentan), prostacyclins (epoprostenol), and soluble guanylate cyclase stimulators (riociguat). A key aspect of this analysis is the comparison of each drug's relative impact on the pulmonary and systemic vascular beds.

Comparative Hemodynamic Effects

The following tables summarize the hemodynamic effects of this compound and comparator drugs from placebo-controlled clinical trials in patients with PAH.

Table 1: Effects of this compound on Pulmonary and Cardiac Hemodynamics (ELEVATE-2 Trial) [1][2]

ParameterPlacebo (n=36)This compound 300 mg twice daily (n=36)This compound 600 mg twice daily (n=36)
Change in Pulmonary Vascular Resistance (PVR) from Baseline (%) 5.8%63.1%64.2%
Effect on Mean Pulmonary Arterial Pressure (mPAP) NegativeNegativeNegative
Effect on Cardiac Index NegativeNegativeNegative
Effect on Right Atrial Pressure NegativeNegativeNegative
Effect on Stroke Volume NegativeNegativeNegative
Effect on NT-proBNP NegativeNegativeNegative

Note: Specific quantitative data for the change in mPAP, Cardiac Index, Right Atrial Pressure, Stroke Volume, and NT-proBNP were not detailed in the primary publications but were reported to be negatively affected by this compound.

Table 2: Comparative Effects of Established PAH Therapies on Pulmonary and Systemic Circulation

Drug ClassDrugChange in Pulmonary Vascular Resistance (PVR)Change in Mean Pulmonary Arterial Pressure (mPAP)Change in Systemic Vascular Resistance (SVR)Change in Mean Arterial Pressure (MAP)
PDE-5 Inhibitor SildenafilSignificant DecreaseSignificant DecreaseNot consistently reported, but caution advised with antihypertensivesNot consistently reported, but caution advised with antihypertensives
Endothelin Receptor Antagonist Bosentan-415 dyn·s·cm⁻⁵ (vs. Placebo)-5.7 mmHg (vs. Placebo)-26.2% (Dose-dependent fall)-19.8% (Dose-dependent fall)
Prostacyclin Epoprostenol (inhaled)Significant DecreaseSignificant DecreaseNo significant changeNo significant change
sGC Stimulator Riociguat-218.76 dyn·s·cm⁻⁵ (vs. Placebo)-4.20 mmHg (vs. Placebo)-239.3 dyn·s·cm⁻⁵ (vs. Placebo in a study on PH with systolic left ventricular dysfunction)No significant change (vs. Placebo in a study on PH with systolic left ventricular dysfunction)

Note: The data for comparator drugs are derived from various placebo-controlled clinical trials and meta-analyses. The specific values can vary between studies.

Experimental Protocols

ELEVATE-2 Trial Methodology

The ELEVATE-2 trial was a Phase 2b, randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy and safety of this compound ethyl in patients with PAH.[1][2]

  • Participants: The study enrolled 108 patients with WHO Functional Class II or III PAH who were on stable background therapy.[1][2]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive either placebo, this compound ethyl 300 mg twice daily, or this compound ethyl 600 mg twice daily for 24 weeks.[1][2]

  • Primary Endpoint: The primary efficacy endpoint was the percent change in Pulmonary Vascular Resistance (PVR) from baseline to week 24, as measured by right heart catheterization.[1][2]

  • Hemodynamic Assessments: Comprehensive hemodynamic assessments, including mean pulmonary arterial pressure (mPAP), cardiac index, and right atrial pressure, were conducted at baseline and at the end of the treatment period. Systemic circulatory parameters were also monitored.

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound was designed to inhibit tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin. The rationale was that elevated peripheral serotonin contributes to the vasoconstriction and vascular remodeling characteristic of PAH. By inhibiting TPH1, this compound was expected to reduce serotonin levels, leading to vasodilation and anti-proliferative effects in the pulmonary arteries.

Rodatristat_Mechanism Tryptophan Tryptophan TPH1 Tryptophan Hydroxylase 1 (TPH1) Tryptophan->TPH1 substrate Serotonin Peripheral Serotonin TPH1->Serotonin synthesis Vasoconstriction Pulmonary Vasoconstriction Serotonin->Vasoconstriction VascularRemodeling Vascular Remodeling Serotonin->VascularRemodeling This compound This compound This compound->TPH1 inhibition PAH Pulmonary Arterial Hypertension (PAH) Vasoconstriction->PAH VascularRemodeling->PAH ELEVATE2_Workflow Screening Patient Screening (WHO FC II-III PAH on stable therapy) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo (n=36) Randomization->Placebo Rodatristat300 This compound 300 mg BID (n=36) Randomization->Rodatristat300 Rodatristat600 This compound 600 mg BID (n=36) Randomization->Rodatristat600 Treatment 24-Week Treatment Period Placebo->Treatment Rodatristat300->Treatment Rodatristat600->Treatment Endpoint Primary Endpoint Assessment (% Change in PVR via RHC) Treatment->Endpoint Safety Safety & Tolerability Monitoring Treatment->Safety

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.